4-Decyltetradecan-1-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
4-decyltetradecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O/c1-3-5-7-9-11-13-15-17-20-24(22-19-23-25)21-18-16-14-12-10-8-6-4-2/h24-25H,3-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBESQQWDXVCPEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Decyltetradecan-1-ol
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Decyltetradecan-1-ol, a branched-chain fatty alcohol. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for laboratory and research applications.
Chemical and Physical Properties
This compound, with the CAS number 123613-13-8, is a long-chain branched fatty alcohol.[1][2][3][4][5] While specific experimental data for this particular isomer is limited in publicly available literature, its properties can be estimated based on data for similar long-chain branched alcohols and general chemical principles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 123613-13-8 | [2][3][4][5] |
| Molecular Formula | C24H50O | [2] |
| Molecular Weight | 354.65 g/mol | [2] |
| Density | 0.8 ± 0.1 g/cm³ | [5] |
| Boiling Point | 406.7 ± 13.0 °C at 760 mmHg | [5] |
| Flash Point | 135.3 ± 7.9 °C | |
| Vapor Pressure | 0.0 ± 2.1 mmHg at 25°C | [5] |
| LogP (Octanol-Water Partition Coefficient) | 11.32 | [5] |
| Index of Refraction | 1.455 | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the Guerbet reaction, a self-condensation of alcohols at elevated temperatures in the presence of a catalyst and a base.[6][7][8][9] This reaction facilitates the dimerization of a primary alcohol to form a β-alkylated dimer alcohol.[9]
General Synthesis via Guerbet Reaction
A plausible synthetic route to this compound involves the Guerbet condensation of lauryl alcohol (1-dodecanol).
Experimental Protocol:
-
Reactant Preparation: A mixture of lauryl alcohol, a strong base (e.g., sodium tert-butoxide), and a suitable catalyst (e.g., a platinum or iridium-based catalyst) is prepared in a reaction vessel.[6][8]
-
Reaction Conditions: The mixture is heated to a temperature typically ranging from 180°C to 250°C. The reaction can be carried out at atmospheric or elevated pressure.[6][8][9]
-
Water Removal: Water is formed as a byproduct of the condensation and dehydration steps and is continuously removed to drive the reaction towards the product.[6][8]
-
Product Separation: Upon completion, the reaction mixture is cooled, and the desired this compound is separated from unreacted starting materials and byproducts through techniques such as distillation or chromatography.[6]
Caption: General workflow for the synthesis of this compound via the Guerbet reaction.
Analytical Methods
The characterization and quantification of long-chain branched alcohols like this compound typically involve chromatographic and spectroscopic techniques.
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
Experimental Protocol:
-
Sample Preparation: The sample containing this compound is dissolved in a suitable organic solvent. Derivatization to a more volatile species, such as a trimethylsilyl (TMS) ether, may be performed to improve chromatographic performance.[10]
-
GC Separation: The prepared sample is injected into a gas chromatograph equipped with a capillary column suitable for separating long-chain alcohols.
-
MS Detection: The separated components are introduced into a mass spectrometer for ionization and detection, providing a mass spectrum that can be used for structural elucidation and identification.
2.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of less volatile or thermally labile compounds.[11]
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase.
-
HPLC Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., reversed-phase C18). A mobile phase gradient is often employed for optimal separation.
-
Detection: Detection can be achieved using various detectors, such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD).
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum would be expected to show a characteristic triplet for the terminal methyl groups, a complex multiplet for the numerous methylene (-CH2-) groups in the long alkyl chains, a multiplet for the methine (-CH-) proton at the branch point, and a multiplet for the methylene group attached to the hydroxyl group (-CH2OH). The hydroxyl proton would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the terminal methyl carbons, a series of signals for the methylene carbons in the alkyl chains, a signal for the methine carbon at the branch point, and a signal for the carbon bearing the hydroxyl group.
-
Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a weak or absent molecular ion peak (M+). The fragmentation pattern would be characterized by a series of peaks corresponding to the loss of alkyl fragments.
Biological Activity and Signaling Pathways
There is currently a lack of specific research in the public domain detailing the biological activity or the involvement of this compound in cellular signaling pathways. However, other long-chain fatty alcohols have been investigated for various biological activities. For instance, 1-tetradecanol has been reported to possess antibacterial and anti-inflammatory properties.[12][13] Research on the bioactivity of tetradecane, a related hydrocarbon, suggests potential antimicrobial and antifungal properties.[14]
Given the structural similarity, it is plausible that this compound may exhibit some biological activity. Further research is warranted to explore its potential as a bioactive compound, particularly in areas such as antimicrobial activity, anti-inflammatory effects, or as a modulator of lipid signaling pathways.
Caption: A proposed logical workflow for the investigation of the biological properties of this compound.
Safety and Handling
Specific safety data for this compound is not extensively documented. However, based on the safety information for similar long-chain alcohols like 1-tetradecanol, the following precautions should be observed:
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16]
-
Storage: Store in a tightly closed container in a dry and cool place.
-
Hazards: May cause skin and eye irritation. Long-chain alcohols can be toxic to aquatic life with long-lasting effects.[15]
It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.
Conclusion
This compound is a long-chain branched fatty alcohol with potential applications in various research and industrial fields. While specific experimental data for this isomer is sparse, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The outlined synthetic and analytical protocols offer a foundation for laboratory work. A significant knowledge gap exists regarding its biological activity, presenting an opportunity for future research to uncover novel properties and applications for this molecule.
References
- 1. 123613-13-8(4-Decyl-1-tetradecanol) | Kuujia.com [pt.kuujia.com]
- 2. scbt.com [scbt.com]
- 3. 123613-13-8|this compound|BLD Pharm [bldpharm.com]
- 4. 123613-13-8 CAS Manufactory [m.chemicalbook.com]
- 5. 4-Decyl-1-tetradecanol | CAS#:123613-13-8 | Chemsrc [chemsrc.com]
- 6. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]
- 7. aocs.org [aocs.org]
- 8. EP2913319A1 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]
- 9. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 10. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. Quantification of Branched-Chain Alcohol-Based Biofuels and Other Fermentation Metabolites via High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 15. fishersci.com [fishersci.com]
- 16. chemos.de [chemos.de]
Introduction: The Isomers of Decyltetradecan-1-ol
An In-depth Technical Guide to the Synthesis of Decyltetradecan-1-ol Isomers
This technical guide provides a comprehensive overview of the synthesis methods for decyltetradecan-1-ol, with a primary focus on the industrially significant 2-decyltetradecan-1-ol and a proposed synthetic route for the less common 4-decyltetradecan-1-ol isomer. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the preparation of these long-chain branched primary alcohols.
Decyltetradecan-1-ol (C₂₄H₅₀O) is a branched-chain primary alcohol. While the user's query specifies "this compound," it is crucial to note that the most extensively documented and commercially produced isomer is 2-Decyltetradecan-1-ol . This isomer is a member of the Guerbet alcohols, which are β-alkylated primary alcohols. The synthesis of 2-Decyltetradecan-1-ol is well-established through the Guerbet reaction.
Information on the specific synthesis of this compound is scarce in the current scientific literature. Therefore, this guide will first detail the established industrial synthesis of 2-Decyltetradecan-1-ol via the Guerbet reaction. Subsequently, a plausible, multi-step synthetic pathway for this compound will be proposed based on fundamental principles of organic chemistry.
Synthesis of 2-Decyltetradecan-1-ol: The Guerbet Reaction
The Guerbet reaction is a self-condensation of a primary alcohol at high temperatures in the presence of a basic catalyst to form a β-alkylated dimer alcohol.[1] For the synthesis of 2-decyltetradecan-1-ol, the starting material is 1-dodecanol (a C12 alcohol).[2][3][4]
The overall reaction is as follows:
2 CH₃(CH₂)₁₁OH → CH₃(CH₂)₁₁CH(CH₂OH)(CH₂)₉CH₃ + H₂O
Reaction Mechanism
The Guerbet reaction proceeds through a four-step mechanism:
-
Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.
-
Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation to form an α,β-unsaturated aldehyde.
-
Dehydration: The aldol adduct dehydrates.
-
Hydrogenation: The α,β-unsaturated aldehyde is then reduced to the saturated branched-chain primary alcohol.[1][5]
A catalyst, typically a combination of a base and a metal, is required to facilitate these steps.[1]
Experimental Protocol: Guerbet Dimerization of 1-Dodecanol
The following is a general experimental protocol for the synthesis of 2-decyl-1-tetradecanol:
-
Reactor Setup: A high-pressure reactor equipped with a mechanical stirrer, a temperature controller, a pressure gauge, and a distillation outlet for water removal is charged with 1-dodecanol.
-
Catalyst Addition: A basic catalyst, such as potassium hydroxide (KOH), is added to the reactor. A co-catalyst, often a nickel or copper-based catalyst, may also be added to facilitate the hydrogenation/dehydrogenation steps.[2]
-
Reaction Conditions: The reactor is sealed and purged with an inert gas, such as nitrogen. The mixture is then heated to a temperature range of 220-300°C under pressure.[2] The reaction is stirred vigorously to ensure proper mixing.
-
Water Removal: Water is produced as a byproduct and is continuously removed from the reaction mixture by distillation to drive the equilibrium towards the product.[2]
-
Monitoring and Completion: The reaction progress is monitored by analyzing aliquots for the consumption of the starting alcohol and the formation of the product. The reaction is typically run until a high conversion of the fatty alcohol is achieved (e.g., >90%).[2]
-
Purification: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized and removed. The crude product is then purified by fractional distillation under reduced pressure to isolate the 2-decyl-1-tetradecanol.
Quantitative Data for Guerbet Synthesis of 2-Decyltetradecan-1-ol
| Parameter | Value | Reference |
| Starting Material | 1-Dodecanol | [2][3][4] |
| Catalyst | KOH / Metal co-catalyst | [2] |
| Temperature | 220-300°C | [2] |
| Pressure | Autogenous | - |
| Reaction Time | Several hours | - |
| Conversion of 1-Dodecanol | >90% | [2] |
| Yield of 2-Decyl-1-tetradecanol | Variable, typically >80% | - |
| Purity (after distillation) | >97% | [6] |
Diagram of the Guerbet Reaction Pathway
Caption: Guerbet reaction pathway for the synthesis of 2-Decyltetradecan-1-ol.
Proposed Multi-Step Synthesis of this compound
The proposed retrosynthetic analysis is as follows: The target molecule, this compound, can be disconnected at the C3-C4 bond. This leads to a C13 aldehyde (tridecanal) and a C11 alkyl magnesium bromide (undecylmagnesium bromide) as key synthons. The resulting secondary alcohol can then be converted to the target primary alcohol. However, a more direct approach to a primary alcohol involves the reaction of a Grignard reagent with an epoxide.
A more straightforward retrosynthesis involves disconnecting the C4-C5 bond, leading to a 4-bromo-1-butanol derivative and a decyl Grignard reagent. However, protecting group chemistry would be required. A more convergent approach is outlined below.
Proposed Synthetic Pathway
This proposed pathway involves the Grignard reaction of decylmagnesium bromide with an appropriate electrophile, followed by further transformations to yield the final product.
-
Step 1: Grignard Reaction. Reaction of undecylmagnesium bromide with ethyl 3-formylpropanoate. This will form the carbon skeleton and introduce a hydroxyl group at the 4-position and an ester at the terminus.
-
Step 2: Reduction of the Ester. The ester group is then reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 4-hydroxy-4-decyltetradecanoate
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are stirred in anhydrous diethyl ether. A solution of 1-bromodecane in anhydrous diethyl ether is added dropwise to initiate the formation of decylmagnesium bromide. The mixture is refluxed until the magnesium is consumed.
-
Grignard Addition: The solution of decylmagnesium bromide is cooled in an ice bath. A solution of ethyl 3-formylpropanoate in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 4-hydroxy-4-decyltetradecanoate.
Step 2: Synthesis of 4-Decyltetradecan-1,4-diol
-
Reduction: A solution of the crude ester from Step 1 in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether at 0°C.
-
Work-up: After the addition is complete, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting solid is filtered off, and the filtrate is dried and concentrated to give the crude diol.
Step 3: Conversion to this compound (Not shown in diagram for simplicity, would require selective protection and deoxygenation)
A more direct, albeit still multi-step, approach would be the Grignard addition to a protected 3-butenal derivative, followed by deprotection. The below diagram illustrates a more general Grignard-based approach to building the carbon skeleton.
Quantitative Data for Proposed Synthesis (Hypothetical)
| Parameter | Step 1 | Step 2 |
| Key Reagents | Decylmagnesium bromide, Ethyl 3-formylpropanoate | Lithium aluminum hydride |
| Solvent | Anhydrous diethyl ether | Anhydrous diethyl ether |
| Temperature | 0°C to reflux | 0°C to room temp. |
| Reaction Time | 2-4 hours | 1-3 hours |
| Estimated Yield | 70-85% | 85-95% |
Diagram of Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of this compound via a Grignard reaction.
Conclusion
The synthesis of 2-decyltetradecan-1-ol is a well-established industrial process primarily achieved through the Guerbet reaction of 1-dodecanol. This method provides a direct and efficient route to this commercially important branched-chain alcohol. In contrast, the synthesis of this compound is not widely reported, necessitating a multi-step approach. The proposed synthetic pathway utilizing a Grignard reaction offers a plausible, albeit more complex, route to this specific isomer. The choice of synthetic method will ultimately depend on the desired isomer and the scale of production. For large-scale manufacturing of a C24 branched primary alcohol, the Guerbet reaction remains the most viable option. For targeted research applications requiring the specific 4-decyl isomer, a multi-step synthesis as outlined would be a necessary undertaking.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
In-depth Technical Guide: 4-Decyltetradecan-1-ol (CAS 123613-13-8)
A comprehensive review of the available scientific and technical data for researchers, scientists, and drug development professionals.
Introduction
4-Decyltetradecan-1-ol, with the Chemical Abstracts Service (CAS) number 123613-13-8, is a long-chain primary alcohol. Its chemical structure consists of a tetradecanol backbone substituted with a decyl group at the fourth carbon position. This structure imparts specific physical and chemical properties that are of interest in various industrial and research applications. This technical guide aims to provide a thorough overview of the currently available data on this compound, with a focus on its chemical and physical properties, potential applications, and the current landscape of scientific research.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical supplier databases and provide a foundational understanding of the compound's characteristics.
| Property | Value | Source |
| CAS Number | 123613-13-8 | N/A |
| Molecular Formula | C₂₄H₅₀O | [1] |
| Molecular Weight | 354.65 g/mol | [1] |
| Boiling Point | 205-215 °C at 2.7 Torr | [1] |
| Density | 0.839 ± 0.06 g/cm³ | [1] |
| Synonyms | 4-Decyl-1-tetradecanol, 1-Tetradecanol, 4-decyl- | [1] |
Applications
Currently, the primary documented application for this compound is as a surfactant in the cosmetics industry[1]. Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. In cosmetics, they can function as detergents, wetting agents, emulsifiers, foaming agents, and dispersants. The long alkyl chains of this compound contribute to its surfactant properties, making it suitable for use in various personal care products.
Synthesis and Experimental Protocols
Despite a comprehensive search of scientific literature, no specific, detailed experimental protocols for the synthesis of this compound (CAS 123613-13-8) are publicly available at this time. General methods for the synthesis of long-chain branched alcohols may be applicable, but specific reaction conditions, catalysts, and purification methods for this particular isomer have not been published in peer-reviewed journals.
Similarly, there is a notable absence of published experimental studies detailing the use of this compound in biological or other research contexts. This lack of data prevents the inclusion of detailed experimental methodologies in this guide.
Biological Activity and Signaling Pathways
There is currently no available scientific literature describing the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research into the biological effects of this compound appears to be a nascent or as-yet-unexplored area. Therefore, the creation of diagrams for signaling pathways or experimental workflows is not possible based on the current body of scientific knowledge.
Future Research Directions
The limited availability of in-depth technical and scientific data on this compound highlights several opportunities for future research. Key areas for investigation could include:
-
Development and optimization of a synthetic route to produce high-purity this compound.
-
Detailed characterization of its physicochemical properties, including its critical micelle concentration and other surfactant-related parameters.
-
Screening for biological activity , including but not limited to antimicrobial, anti-inflammatory, or cytotoxic effects, which could open avenues for its use in drug development.
-
Toxicological studies to establish a comprehensive safety profile for its use in cosmetic and potentially pharmaceutical applications.
Conclusion
This compound is a chemical compound with established use as a surfactant in the cosmetics industry. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, detailed experimental applications, and biological effects. For researchers, scientists, and drug development professionals, this compound represents an area with considerable potential for novel investigation and discovery. The data presented in this guide, while limited, provides a starting point for such future endeavors. It is important to distinguish this compound from its isomers, such as 2-Decyl-1-tetradecanol, for which more data may be available. As new research emerges, a more comprehensive understanding of this compound and its potential applications will undoubtedly be developed.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Decyltetradecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Decyltetradecan-1-ol, a branched-chain saturated fatty alcohol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields who are working with or interested in this compound. The information presented herein has been compiled from various scientific and chemical data sources.
Introduction
This compound is a long-chain aliphatic alcohol belonging to the class of Guerbet alcohols. Guerbet alcohols are branched, primary alcohols that are typically synthesized through the Guerbet reaction, which involves the dimerization of smaller alcohols at high temperatures. These compounds are noted for their unique properties, including low melting points, high boiling points, excellent thermal and oxidative stability, and good lubricity.[1][2] Due to these characteristics, this compound and other Guerbet alcohols find applications in various industries, particularly in cosmetics where they function as emollients, viscosity controlling agents, and skin conditioning agents.[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that in various chemical databases, this compound is also referred to as 2-Decyl-1-tetradecanol, with the CAS number 58670-89-6 being the most frequently associated identifier for this structure.[3][4][5] The CAS number 123613-13-8 is also associated with 4-Decyl-1-tetradecanol.[6] For the purpose of this guide, the data presented corresponds to the C24H50O branched alcohol structure.
| Property | Value | Source(s) |
| Molecular Formula | C24H50O | [6][7] |
| Molecular Weight | 354.65 g/mol | [6][7] |
| CAS Number | 123613-13-8 / 58670-89-6 | [3][4][5][6] |
| Appearance | Clear, colorless to almost colorless liquid | [5][8] |
| Melting Point | 17-20 °C | [4][5][8] |
| Boiling Point | 406.7 ± 13.0 °C at 760 mmHg 271-275 °C at 33 mmHg 205-215 °C at 2.7 Torr | [4][5][6][7] |
| Density | 0.8 ± 0.1 g/cm³ 0.842 g/mL at 25 °C | [4][5][6] |
| Flash Point | 135.3 ± 7.9 °C 113 °C 210 °C (open cup) | [5][6] |
| Vapor Pressure | 0.0 ± 2.1 mmHg at 25°C 0.1 Pa at 38°C | [5][6] |
| Refractive Index | 1.455 n20/D 1.457 | [4][5][6] |
| LogP (Octanol-Water Partition Coefficient) | 11.32 10.59 at 20°C | [5][6] |
| Solubility | Insoluble in water; soluble in diethyl ether; slightly soluble in ethanol. | [9] |
| pKa | 15.03 ± 0.10 (Predicted) | [5] |
Experimental Protocols
3.1. Determination of Melting Point
The melting point of long-chain alcohols like this compound can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded. For waxy solids, differential scanning calorimetry (DSC) can also be used to obtain a more precise melting point.
3.2. Determination of Boiling Point
The boiling point can be determined by distillation. The substance is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded. For high-boiling-point substances like this compound, vacuum distillation is often employed to prevent decomposition at high temperatures. The boiling point is then reported at a specific pressure.
3.3. Determination of Density
The density of liquid this compound can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated by dividing the mass by the volume.
3.4. Determination of Solubility
Solubility is typically determined by adding a known amount of the solute (this compound) to a known volume of a solvent (e.g., water, ethanol, diethyl ether) at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then measured, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) after separating the undissolved portion. For a substance like this compound, which is practically insoluble in water, its high LogP value suggests a preference for nonpolar solvents.[5][6]
Visualizations
4.1. Synthesis of Guerbet Alcohols
The following diagram illustrates the general reaction pathway for the synthesis of Guerbet alcohols, the class of compounds to which this compound belongs.
Caption: Generalized workflow of the Guerbet reaction for the synthesis of branched dimer alcohols.
4.2. Physicochemical Characterization Workflow
The diagram below outlines a logical workflow for the physicochemical characterization of a novel long-chain alcohol like this compound.
Caption: A logical workflow for the physicochemical characterization of a novel long-chain alcohol.
Conclusion
This compound exhibits the characteristic properties of a Guerbet alcohol, including a low melting point and a high boiling point, which contribute to its liquid state over a wide range of temperatures. Its high molecular weight and long, branched alkyl chain result in very low water solubility and a high octanol-water partition coefficient (LogP), indicating its lipophilic nature. These properties are fundamental to its application in various formulations, particularly in the cosmetics industry, where it functions as an effective emollient and viscosity modifier. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this and similar long-chain branched alcohols.
References
- 1. aocs.org [aocs.org]
- 2. en.dowpol.com [en.dowpol.com]
- 3. Decyltetradecanol | C24H50O | CID 93875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-デシル-1-テトラデカノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-DECYL-1-TETRADECANOL CAS#: 58670-89-6 [m.chemicalbook.com]
- 6. 4-Decyl-1-tetradecanol | CAS#:123613-13-8 | Chemsrc [chemsrc.com]
- 7. 4-Decyl-1-tetradecanol | 123613-13-8 [amp.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 1-Tetradecanol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-Decyltetradecan-1-ol: Molecular Structure and Characterization
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 4-Decyltetradecan-1-ol for researchers, scientists, and professionals in drug development.
Molecular Structure
This compound is a long-chain, branched primary alcohol. Its structure consists of a tetradecan-1-ol backbone with a decyl group attached at the fourth carbon position. This structure is characteristic of a Guerbet alcohol, which are β-alkylated dimer alcohols.[1]
Chemical Identifiers:
The presence of branching in the long aliphatic chain significantly influences its physical properties, such as lowering the melting point and increasing fluidity compared to its linear counterparts.[1]
Synthesis Protocol: The Guerbet Reaction
This compound can be synthesized via the Guerbet reaction, which involves the dimerization of a primary alcohol at high temperatures in the presence of a catalyst.[1] The likely starting material for this synthesis would be dodecan-1-ol.
Experimental Protocol:
-
Reactants and Catalyst: Dodecan-1-ol is used as the starting alcohol. A common catalyst system is a combination of a base, such as potassium hydroxide (KOH), and a hydrogenation catalyst, like copper chromite or a palladium-based catalyst.[1][5]
-
Reaction Setup: The reaction is typically carried out in a high-pressure reactor or an apparatus equipped with a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the product.
-
Procedure:
-
The starting alcohol (dodecan-1-ol) and the catalyst are charged into the reactor.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
The mixture is heated to a temperature typically in the range of 200-250°C.
-
The reaction is allowed to proceed for several hours, with continuous removal of water.
-
Progress can be monitored using techniques like Gas Chromatography (GC).
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is neutralized with an acid.
-
The catalyst is removed by filtration.
-
The product is then purified, commonly through vacuum distillation, to separate it from unreacted starting material and byproducts.
-
Predicted Physicochemical Properties and Characterization Data
The following table summarizes the predicted and known physicochemical properties and spectral data for this compound.
| Property | Value |
| Physical State | Colorless to almost colorless liquid or waxy solid at room temperature.[6][7] |
| Boiling Point | 205-215 °C at 2.7 Torr[2]; 271-275 °C at 33 mmHg[7] |
| Melting Point | 17-20 °C[7] |
| Density | 0.839 ± 0.06 g/cm³[2]; 0.842 g/mL at 25 °C[7] |
| Refractive Index | n20/D 1.457[7] |
| ¹H NMR (Predicted) | * ~3.6 ppm (t, 2H, -CH₂OH)[8] * ~1.5 ppm (m, 1H, -CH(CH₂)-) * 1.2-1.4 ppm (br m, large integration, aliphatic -CH₂-) * ~0.9 ppm (t, 6H, terminal -CH₃) |
| ¹³C NMR (Predicted) | * ~65 ppm (-CH₂OH)[8] * ~40 ppm (-CH(CH₂)-) * ~32 ppm (multiple signals, aliphatic -CH₂-) * ~29 ppm (multiple signals, aliphatic -CH₂-) * ~22 ppm (multiple signals, aliphatic -CH₂-) * ~14 ppm (terminal -CH₃) |
| IR Spectroscopy | * O-H Stretch: Broad, strong band around 3200-3500 cm⁻¹ due to hydrogen bonding.[9][10][11][12] * C-H Stretch: Sharp bands around 2850-2960 cm⁻¹ (aliphatic C-H). * C-O Stretch: Strong band around 1050 cm⁻¹ for a primary alcohol.[10][11][13] |
| Mass Spectrometry (EI) | * Molecular Ion (M⁺): m/z 354.65 (may be weak or absent). * M-18 (Dehydration): m/z 336 [M-H₂O]⁺.[8] * Alpha-Cleavage: A prominent peak at m/z 31 [CH₂OH]⁺ and other fragmentation patterns characteristic of long-chain branched alcohols.[8][14] |
Experimental Characterization Workflow
The identity and purity of synthesized this compound would be confirmed through a standard analytical workflow.
References
- 1. aocs.org [aocs.org]
- 2. 4-Decyl-1-tetradecanol | 123613-13-8 [amp.chemicalbook.com]
- 3. Decyltetradecanol | C24H50O | CID 93875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Decyl-1-tetradecanol | CAS#:123613-13-8 | Chemsrc [chemsrc.com]
- 5. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]
- 6. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. lib3.dss.go.th [lib3.dss.go.th]
An In-depth Technical Guide to the Thermal Stability of 4-Decyltetradecan-1-ol
Disclaimer: Publicly available data on the thermal stability of 4-Decyltetradecan-1-ol is limited. This guide provides a comprehensive overview based on the physicochemical properties of the closely related isomer, 2-Decyltetradecan-1-ol (a Guerbet alcohol), and established principles of thermal analysis for long-chain branched alcohols. The experimental protocols and potential degradation pathways described herein are representative of the methodologies and chemical principles applicable to this class of compounds.
Introduction
This compound is a long-chain, branched primary alcohol. Its high molecular weight, branched structure, and hydroxyl functionality suggest its potential use in various industrial and pharmaceutical applications, including as a surfactant, emollient, or viscosity-controlling agent. For drug development and formulation, understanding the thermal stability of such an excipient is critical. Thermal degradation can lead to the formation of impurities, loss of efficacy, and potential safety concerns. This document outlines the expected thermal behavior of this compound, provides standard protocols for its analysis, and discusses potential thermal degradation pathways.
Physicochemical Properties
While specific data for this compound is scarce, the properties of its isomer, 2-Decyltetradecan-1-ol (CAS No. 58670-89-6), serve as a valuable reference point. These properties are crucial for designing and interpreting thermal analysis experiments.
Table 1: Physicochemical Data for 2-Decyltetradecan-1-ol
| Property | Value | Source |
| Molecular Formula | C₂₄H₅₀O | [1] |
| Molecular Weight | 354.65 g/mol | [2] |
| Appearance | Liquid at room temperature | [2] |
| Melting Point | 17-20 °C (lit.) | [2] |
| Boiling Point | 271-275 °C @ 33 mmHg (lit.) | [2] |
| Flash Point | 210 °C (open cup) | [3] |
| Density | 0.842 g/mL at 25 °C (lit.) | [2] |
Thermal Stability Analysis
The thermal stability of a compound like this compound is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, identify intermediate degradation steps, and quantify the amount of residual material.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[4]
While specific TGA/DSC data for this compound is not available, long-chain alcohols generally exhibit high thermal stability. For instance, TGA analysis of related Guerbet alcohols has been performed in the context of catalyst studies, indicating stability at elevated temperatures.[5][6] The decomposition of long-chain polyesters, for comparison, occurs at temperatures exceeding 400°C.[7] It is anticipated that significant thermal decomposition of this compound under an inert atmosphere would begin at temperatures well above its boiling point.
Experimental Protocols
The following sections detail standardized protocols for conducting TGA and DSC analyses on a liquid sample such as this compound. These protocols are based on common industry standards such as those from ASTM.[8][9]
This protocol is designed to determine the thermal decomposition profile of the sample.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a 5-10 mg sample of this compound into an appropriate TGA crucible (e.g., alumina).[10]
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[11]
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[12]
-
Record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature of maximum decomposition rate (Tpeak).[13]
-
This protocol is used to identify thermal transitions such as melting and boiling.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as the reference.[9]
-
Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
Equilibrate the sample at -20 °C.
-
First Heating Scan: Ramp the temperature from -20 °C to 250 °C at a heating rate of 10 °C/min. This scan identifies the melting point and any other endothermic or exothermic events.
-
Cooling Scan: Cool the sample from 250 °C to -20 °C at a rate of 10 °C/min to observe crystallization behavior.
-
Second Heating Scan: Ramp the temperature again from -20 °C to 250 °C at 10 °C/min. This scan is often used to confirm transitions and can reveal information about the sample's thermal history.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Determine the melting temperature (Tm) from the peak of the melting endotherm on the heating scan.
-
Determine the crystallization temperature (Tc) from the peak of the crystallization exotherm on the cooling scan.[9]
-
Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHf).
-
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a potential degradation pathway.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
At elevated temperatures, primary alcohols can undergo thermal decomposition through several mechanisms. The most common pathway for long-chain alcohols is dehydration to form an alkene, which can occur via E1 or E2 mechanisms.[14] Another possibility involves free-radical chain reactions, leading to a mixture of smaller alkanes, alkenes, and oxygenated compounds.[15] A simplified, hypothetical dehydration pathway is presented below.
Caption: Hypothetical thermal degradation via dehydration.
Conclusion
References
- 1. Decyltetradecanol | C24H50O | CID 93875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Decyl-1-tetradecanol 97% | 58670-89-6 [sigmaaldrich.com]
- 3. 2-DECYL-1-TETRADECANOL CAS#: 58670-89-6 [m.chemicalbook.com]
- 4. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. infinitalab.com [infinitalab.com]
- 9. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 10. epfl.ch [epfl.ch]
- 11. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermal decomposition of isopropanol - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 4-Decyltetradecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decyltetradecan-1-ol is a branched-chain primary alcohol belonging to the class of Guerbet alcohols. These alcohols are characterized by their unique branched structure, which imparts distinct physical and chemical properties compared to their linear isomers. This technical guide provides a comprehensive overview of the available scientific literature on 4-decaltetradecan-1-ol and its closely related isomer, 2-decaltetradecan-1-ol, with a focus on their synthesis, properties, and potential biological activities. Due to the limited specific data on the 4-decal isomer, information on the more extensively studied 2-decal isomer and general principles of Guerbet alcohols are included to provide a broader context and potential avenues for research and development.
Chemical and Physical Properties
The properties of 4-decaltetradecan-1-ol and its isomer are summarized in the table below. It is important to note that some discrepancies exist in the reported values, which may be due to variations in measurement conditions or the presence of isomeric impurities.
| Property | This compound | 2-Decyltetradecan-1-ol | Reference(s) |
| CAS Number | 123613-13-8 | 58670-89-6 | [1][2] |
| Molecular Formula | C24H50O | C24H50O | [1][2] |
| Molecular Weight | 354.65 g/mol | 354.65 g/mol | [1][2] |
| Density | 0.8 ± 0.1 g/cm³ | 0.842 g/mL at 25 °C | [1] |
| Boiling Point | 406.7 ± 13.0 °C at 760 mmHg | 271-275 °C at 33 mmHg | [1] |
| Melting Point | Not Available | 17-20 °C | |
| Flash Point | 135.3 ± 7.9 °C | Not Available | [1] |
| Refractive Index | 1.455 | n20/D 1.457 | [1] |
Synthesis
The primary method for synthesizing 4-decaltetradecan-1-ol and other branched-chain alcohols is the Guerbet reaction.[3][4] This reaction involves the self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst.[3][4]
Guerbet Reaction Mechanism
The Guerbet reaction proceeds through a four-step mechanism:
-
Dehydrogenation: The starting alcohol is dehydrogenated to form an aldehyde.
-
Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation to form an α,β-unsaturated aldehyde.
-
Dehydration: The α,β-unsaturated aldehyde loses a molecule of water.
-
Hydrogenation: The resulting unsaturated aldehyde is hydrogenated to yield the final branched-chain alcohol.
References
The Guerbet Reaction: A Comprehensive Technical Guide to the Discovery, Synthesis, and Modern Applications of Branched Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Guerbet alcohols, from their serendipitous discovery in the late 19th century to their synthesis and contemporary applications. The document elucidates the core chemistry of the Guerbet reaction, detailing its mechanism and the evolution of catalytic systems. Quantitative data on reaction parameters are systematically presented to facilitate comparison and optimization. Detailed experimental protocols for the synthesis and purification of Guerbet alcohols are provided. Furthermore, this guide explores the emerging role of Guerbet alcohols and their derivatives in drug development, particularly in the design of advanced drug delivery systems. Visualizations of the reaction pathway and a representative experimental workflow are included to enhance understanding.
Discovery and History of Guerbet Alcohols
The discovery of what are now known as Guerbet alcohols is credited to the French chemist Marcel Guerbet. In 1899, Guerbet reported the self-condensation of primary alcohols at high temperatures in the presence of a sodium alkoxide base.[1][2] His initial work involved the conversion of n-butanol into a higher molecular weight, branched alcohol, which was later identified as 2-ethylhexanol.[3][4] This reaction, a novel method for forming carbon-carbon bonds and creating branched-chain alcohols from simpler linear precursors, became known as the Guerbet reaction.[1][3]
Initially, the reaction was of academic interest, but it gained industrial significance with the realization that the resulting β-alkylated dimer alcohols possessed unique physical properties.[4] Compared to their linear counterparts of similar molecular weight, Guerbet alcohols exhibit significantly lower melting points, reduced viscosity, and excellent thermal and oxidative stability.[5][6] These characteristics have made them valuable in applications requiring liquid, stable, and high-molecular-weight alcohols, such as in the formulation of cosmetics, plasticizers, and lubricants.[3][4] While Guerbet is widely recognized for this discovery, there is some historical debate, as Markovnikov claimed to have made a similar observation earlier.[7]
The Guerbet Reaction: Mechanism and Catalysis
The Guerbet reaction is a sophisticated catalytic process that transforms primary or secondary alcohols into their β-alkylated dimer alcohols with the elimination of a water molecule.[4] The reaction is complex, requiring a multifunctional catalytic system that can facilitate a sequence of dehydrogenation, condensation, and hydrogenation steps.[2]
The generally accepted mechanism for the Guerbet reaction proceeds through four key steps:
-
Dehydrogenation (Oxidation): The initial step involves the oxidation of the primary alcohol to its corresponding aldehyde. This is a rate-limiting step and is typically catalyzed by a transition metal.[4][8]
-
Aldol Condensation: Two molecules of the newly formed aldehyde undergo a base-catalyzed aldol condensation to form a β-hydroxy aldehyde, which then dehydrates to yield an α,β-unsaturated aldehyde.[2][4]
-
Hydrogenation I: The carbon-carbon double bond of the α,β-unsaturated aldehyde is hydrogenated.
-
Hydrogenation II: The aldehyde group is subsequently reduced back to a primary alcohol, yielding the final β-branched Guerbet alcohol.[4]
The hydrogen required for the hydrogenation steps is generated in situ during the initial dehydrogenation of the starting alcohol.
Side reactions can occur, with the Cannizzaro and Tishchenko reactions being the most common, where two aldehyde molecules disproportionate to form an alcohol and a carboxylic acid or an ester, respectively.[4][8]
The catalytic systems for the Guerbet reaction can be broadly categorized as homogeneous, heterogeneous, or a combination of both.[2] Early work utilized alkali metal hydroxides or alkoxides as basic catalysts.[4] Modern approaches often employ transition metal catalysts, such as those based on nickel, palladium, copper, rhodium, and iridium, to facilitate the dehydrogenation and hydrogenation steps under milder conditions.[7] Heterogeneous catalysts, including hydrotalcites and metal-doped mixed oxides, are of particular interest for industrial applications due to their ease of separation and potential for continuous processes.
Below is a diagram illustrating the Guerbet reaction mechanism.
Caption: The four-step mechanism of the Guerbet reaction.
Quantitative Data on Guerbet Alcohol Synthesis
The efficiency of the Guerbet reaction is highly dependent on the choice of catalyst, base, temperature, pressure, and reactants. The following tables summarize quantitative data from various studies on the synthesis of Guerbet alcohols, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Synthesis of 2-Ethylhexanol from n-Butanol
| Catalyst | Base | Temperature (°C) | Pressure (bar) | Conversion (%) | Yield (%) | Reference |
| Pd/C | KOH | 195 | Autogenous (7) | - | 30 | [9] |
| Pd/C | KOH | 225 | Slightly elevated | - | 70 | [9] |
| Copper or Palladium precursors | Sodium butoxide | 200 | - | - | Up to 80 mol 2EH/(mol Pd*h) | [10] |
| Ni/Ce-Al2O3 | - | - | - | - | - | [11] |
| Rhodium complex | - | 50-140 | 0.1-30 MPa | - | - | [11] |
Table 2: Synthesis of 1-Butanol from Ethanol
| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to 1-Butanol (%) | Reference |
| 0.5% Pd-Hydrotalcite | 200 | 30 | 17 | 80 | [12] |
| Mg-Al spinel | 300 | Atmospheric | - | - | [12] |
| CuNi-PMO | 320 | 0.1 MPa | ~15 | ~71 | [13] |
| Cu-PMO | 320 | 0.1 MPa | <20 | ~40 | [13] |
| Thermally decomposed hydrotalcite | 150-500 | 0.1-20.7 MPa | - | - | [14] |
Table 3: Synthesis of Higher Guerbet Alcohols
| Starting Alcohol(s) | Catalyst | Base | Temperature (°C) | Yield (%) | Product(s) | Reference |
| Octan-1-ol and Decan-1-ol | Pd/C | KOH | 200 | 64 | C16-C20 Guerbet alcohols | [9] |
| Pentan-1-ol | - | KOH | 220 | 30 | 2-Propylheptan-1-ol | [9] |
| Ethanol and Isoamyl alcohol | Lanthanum-promoted Ni/Al2O3 | - | - | 94 (EtOH), 87 (IAOH) | C4+ and C7+ alcohols | [5] |
| ABE mixture | Ni-MgO-Al2O3 | - | 700 (reduction temp) | 79.9 | C5-C15 compounds | [15] |
Experimental Protocols
This section provides generalized experimental protocols for the synthesis of Guerbet alcohols. These protocols are a synthesis of procedures described in the literature and should be adapted based on the specific reactants and available equipment.
General Procedure for Batch Synthesis of Guerbet Alcohols
Materials:
-
Starting primary or secondary alcohol(s)
-
Base catalyst (e.g., KOH, NaOH, or sodium alkoxide)
-
Hydrogenation/dehydrogenation catalyst (e.g., Pd/C, Raney Nickel)
-
Inert solvent (optional, e.g., toluene, xylene)
-
Inert gas (e.g., Nitrogen, Argon)
Equipment:
-
High-pressure autoclave reactor equipped with a mechanical stirrer, thermocouple, pressure gauge, and a system for gas inlet/outlet and liquid sampling.
-
Heating mantle or oil bath.
-
Condenser for water removal (if operating at atmospheric pressure).
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Fractional distillation apparatus.
Procedure:
-
Catalyst Preparation and Reactor Charging:
-
If using a heterogeneous catalyst like Pd/C, ensure it is handled under an inert atmosphere if pyrophoric.
-
Charge the autoclave with the starting alcohol(s), the base, and the catalyst. For example, a mixture of octan-1-ol and decan-1-ol, 50% KOH solution, and 5% Pd/C can be used.[9]
-
-
Reaction Setup:
-
Seal the reactor and purge several times with an inert gas to remove air.
-
Pressurize the reactor to the desired initial pressure with the inert gas or, if required, hydrogen.
-
-
Reaction Execution:
-
Begin stirring and heat the reactor to the target temperature (e.g., 195-225 °C).[9]
-
Monitor the reaction progress by observing the pressure changes (due to water formation) and by taking periodic samples for analysis (e.g., by gas chromatography).
-
The reaction is typically run for several hours (e.g., 2-22 hours).[9]
-
If operating at atmospheric pressure, the water formed during the reaction can be continuously removed using a Dean-Stark trap.
-
-
Workup and Purification:
-
After the desired reaction time, cool the reactor to room temperature and carefully vent the pressure.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Neutralize the base with an acid (e.g., HCl) and wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4).
-
Remove any low-boiling components and solvent (if used) under reduced pressure using a rotary evaporator.
-
Purify the crude Guerbet alcohol by fractional distillation under vacuum to separate it from unreacted starting materials and other byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Procedure for Catalyst Preparation (Example: Cu-Mg-Al Mixed Oxide)
This is an example of a preparation method for a heterogeneous catalyst.
Materials:
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Copper nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
Prepare an aqueous solution of the metal nitrates (Mg, Al, Cu) in the desired molar ratios.
-
Prepare a separate aqueous solution of sodium carbonate and sodium hydroxide.
-
-
Co-precipitation:
-
Slowly add the metal nitrate solution to the basic solution under vigorous stirring at a constant pH and temperature. This will precipitate the hydrotalcite precursor.
-
-
Aging and Filtration:
-
Age the resulting slurry at an elevated temperature (e.g., 60-80 °C) for several hours to ensure complete precipitation and crystallization.
-
Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral to remove residual salts.
-
-
Drying and Calcination:
Applications in Drug Development
While Guerbet alcohols are not typically considered active pharmaceutical ingredients, their unique physicochemical properties make them and their derivatives interesting for applications in drug formulation and delivery. Their branched structure, which imparts liquidity and oxidative stability, can be leveraged to create novel excipients and drug delivery systems.
A promising area of application is in the development of prodrug nanoassemblies.[17] Prodrugs are inactive precursors that are metabolized in the body to release the active drug. In some designs, a hydrophobic moiety is attached to the drug to facilitate self-assembly into nanoparticles. These nanoparticles can improve the drug's solubility, stability, and pharmacokinetic profile.
Branched-chain fatty alcohols, structurally analogous to Guerbet alcohols, have been used as the hydrophobic "assembly module" in docetaxel-based prodrugs.[17] The branched chains provide greater steric hindrance compared to linear chains, which can enhance the self-assembly process and the stability of the resulting nanoparticles. The length of the carbon chain of the branched alcohol can be tuned to balance the efficacy and safety of the drug delivery system.[17] For instance, a C20 branched alcohol was found to provide an optimal balance for docetaxel prodrug nanoassemblies.[17]
Guerbet esters, formed by the esterification of Guerbet alcohols with acids, are another class of derivatives with potential applications in topical and transdermal drug delivery due to their emollient properties and ability to act as penetration enhancers.[1][18]
The following diagram outlines a general workflow for the synthesis and evaluation of a Guerbet alcohol-based prodrug.
Caption: A workflow for developing Guerbet alcohol-based prodrugs.
Conclusion
The Guerbet reaction, since its discovery over a century ago, has evolved from a chemical curiosity to a robust and versatile method for synthesizing branched-chain alcohols. The unique properties of Guerbet alcohols have cemented their importance in various industries, particularly in cosmetics and lubricants. For researchers and drug development professionals, the potential of Guerbet alcohols and their derivatives as components of advanced drug delivery systems presents an exciting frontier. Their tunable properties, inherent stability, and capacity for self-assembly offer a valuable tool in the design of novel therapeutics with improved efficacy and safety profiles. Further research into the biological interactions and formulation possibilities of these unique branched structures is warranted.
References
- 1. G-66 Guerbet ester - Lubrizol [lubrizol.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Fatty alcohols | Cyberlipid [cyberlipid.gerli.com]
- 4. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. US9840449B2 - Guerbet alcohols and methods for preparing and using same - Google Patents [patents.google.com]
- 7. aocs.org [aocs.org]
- 8. researchgate.net [researchgate.net]
- 9. US20120220806A1 - Method For Producing Guerbet Alcohols - Google Patents [patents.google.com]
- 10. Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide | Scilit [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]
- 13. research.rug.nl [research.rug.nl]
- 14. US20100160693A1 - Process for producing guerbet alcohols using water tolerant basic catalysts - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Kinetic and process modeling of Guerbet coupling chemistry over Cu–Mg–Al mixed oxides - EES Catalysis (RSC Publishing) DOI:10.1039/D5EY00045A [pubs.rsc.org]
- 17. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ulprospector.com [ulprospector.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Decyltetradecan-1-ol
Introduction
This document provides a detailed protocol for the synthesis of 2-decyltetradecan-1-ol, a branched-chain primary alcohol. It is important to note that the requested "4-Decyltetradecan-1-ol" is not the typical product of a standard Guerbet reaction from a single precursor alcohol. The Guerbet reaction, an autocondensation of a primary aliphatic alcohol, results in a β-alkylated dimer. Therefore, the dimerization of 1-dodecanol (a C12 alcohol) yields 2-decyltetradecan-1-ol (a C24 alcohol). This protocol is based on the well-established Guerbet reaction, which is of significant industrial interest for producing valuable, oily alcohols from simpler feedstocks.[1] These Guerbet alcohols are known for their low melting points and excellent fluidity compared to their linear isomers, making them useful in cosmetics, plasticizers, and lubricants.[2][3] The synthesis involves a catalytic process at elevated temperatures requiring both a base and a hydrogenation catalyst.[1][4][5]
Reaction Scheme
The overall reaction for the synthesis of 2-decyltetradecan-1-ol from 1-dodecanol is as follows:
2 x CH₃(CH₂)₁₁OH → CH₃(CH₂)₁₁CH(CH₂OH)(CH₂)₉CH₃ + H₂O
(1-Dodecanol → 2-Decyltetradecan-1-ol + Water)
Experimental Protocol
This protocol is adapted from established procedures for the Guerbet condensation of long-chain fatty alcohols.
Materials:
-
1-Dodecanol (≥98%)
-
Potassium Hydroxide (KOH), granular or flakes
-
Copper-Nickel on Alumina catalyst (or Raney Nickel)
-
Nitrogen gas (high purity)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth (for filtration)
Equipment:
-
High-pressure reactor equipped with a mechanical stirrer, thermocouple, pressure gauge, and a Dean-Stark trap or similar water removal apparatus.
-
Heating mantle or oil bath
-
Distillation apparatus for vacuum distillation
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reactor Setup:
-
Ensure the high-pressure reactor is clean and dry.
-
Charge the reactor with 1-dodecanol, potassium hydroxide, and the copper-nickel catalyst. For a representative reaction, use a molar ratio of approximately 100:2:0.1 of 1-dodecanol:KOH:catalyst.
-
Seal the reactor.
-
-
Inerting the Atmosphere:
-
Purge the reactor with nitrogen gas for 15-20 minutes to remove any residual air and moisture.
-
Pressurize the reactor with nitrogen to approximately 2-3 bar.
-
-
Reaction:
-
Begin stirring the reaction mixture at a moderate speed.
-
Heat the reactor to 220-250°C. The reaction is typically conducted at elevated temperatures.[1][6]
-
Maintain this temperature and monitor the reaction pressure. Water will be formed as a byproduct and should be collected in the Dean-Stark trap to drive the reaction to completion.
-
The reaction time can vary, but a duration of 8-12 hours is a reasonable starting point. The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete (as determined by GC or time), cool the reactor to room temperature.
-
Carefully vent the reactor.
-
Dilute the crude reaction mixture with toluene.
-
Filter the mixture through a pad of diatomaceous earth to remove the catalyst and any precipitated potassium carboxylate salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl to neutralize the excess KOH, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
-
Final Purification:
-
The crude product is then purified by vacuum distillation to separate the desired 2-decyltetradecan-1-ol from any unreacted 1-dodecanol and other byproducts. The boiling point of 2-decyltetradecan-1-ol is reported to be 271-275 °C at 33 mmHg.[7]
-
Quantitative Data Summary
The following table provides a summary of the quantitative data for a representative synthesis of 2-decyltetradecan-1-ol.
| Parameter | Value | Notes |
| Reactants | ||
| 1-Dodecanol | 1 mole (186.34 g) | Starting material |
| Potassium Hydroxide (KOH) | 0.02 moles (1.12 g) | Base catalyst |
| Cu-Ni/Al₂O₃ Catalyst | ~0.001 moles | Hydrogenation/dehydrogenation catalyst |
| Reaction Conditions | ||
| Temperature | 220-250 °C | Typical range for Guerbet reaction of fatty alcohols[1][6] |
| Pressure | Autogenous (will increase with H₂O formation) | Initially purged with N₂ |
| Reaction Time | 8-12 hours | Monitor by GC for completion |
| Product Information | ||
| Product Name | 2-Decyltetradecan-1-ol | IUPAC Name[8] |
| CAS Number | 58670-89-6 | [8] |
| Molecular Formula | C₂₄H₅₀O | [8] |
| Molecular Weight | 354.65 g/mol | [7] |
| Theoretical Yield | 0.5 moles (177.33 g) | Based on 2:1 stoichiometry of starting material to product |
| Expected Purity | >97% after distillation |
Visualizations
Guerbet Reaction Mechanism
The synthesis of 2-decyltetradecan-1-ol proceeds through a four-step Guerbet reaction mechanism.[1] This involves the initial dehydrogenation of the alcohol to an aldehyde, followed by an aldol condensation of two aldehyde molecules. The resulting α,β-unsaturated aldehyde then undergoes dehydration and subsequent hydrogenation to yield the final branched-chain alcohol.
Caption: The four main steps of the Guerbet reaction mechanism.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of 2-decyltetradecan-1-ol.
Caption: A simplified workflow for the synthesis of 2-Decyltetradecan-1-ol.
References
- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]
- 5. EP2913319A1 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]
- 6. EP1003700B1 - Method for producing metal-free guerbet alcohols - Google Patents [patents.google.com]
- 7. 2-デシル-1-テトラデカノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Decyltetradecanol | C24H50O | CID 93875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guerbet Reaction Conditions for Long-Chain Alcohols
For Researchers, Scientists, and Drug Development Professionals
The Guerbet reaction is a cornerstone of alcohol chemistry, enabling the synthesis of β-alkylated dimer alcohols from primary alcohols. This self-condensation reaction is particularly valuable for converting linear long-chain alcohols into branched, higher molecular weight alcohols, known as Guerbet alcohols. These products exhibit unique physical properties, such as low melting points and excellent lubricity, making them highly desirable in various industrial applications, including cosmetics, plasticizers, and surfactants.[1][2]
This document provides a detailed overview of the reaction conditions for the Guerbet reaction of long-chain alcohols (C8 and higher), a summary of quantitative data from various studies, and comprehensive experimental protocols.
Reaction Conditions for Guerbet Dimerization of Long-Chain Alcohols
The Guerbet reaction is typically conducted at elevated temperatures, ranging from 180 to 360 °C, often in a sealed reactor to maintain pressure.[1] The reaction necessitates the presence of an alkali metal hydroxide or alkoxide as a base and frequently employs a hydrogenation catalyst to facilitate the hydrogen transfer steps.[1] The choice of catalyst and reaction conditions significantly influences the reaction rate and the yield of the desired Guerbet alcohol.
The following table summarizes various reported conditions for the Guerbet reaction with different long-chain alcohols.
| Starting Alcohol(s) | Base Catalyst & Loading | Co-Catalyst & Loading | Temperature (°C) | Time (h) | Pressure | Yield (%) | Reference |
| 1-Decanol | Potassium Hydroxide (1.5% w/w) | Unsupported Copper-Nickel (80/20) (0.005% w/w) | 220 | 4 | Autogenous | 88.2 | US4518810A |
| 1-Decanol | Potassium Hydroxide | Nickel on Alumina (39% Ni) | 220 | 10 | Autogenous | 85.4 | US4518810A |
| 1-Decanol | Potassium Hydroxide | Copper Chromite + Raney Nickel | 220 | 8 | Autogenous | 83.0 | US4518810A |
| 1-Octanol / 1-Decanol Mixture | 50% aq. KOH (2.2% w/w) | - | 235 | 4 | Slightly Elevated | 64 | US20120220806A1 |
| 1-Octanol / 1-Decanol Mixture | 50% aq. KOH (2.2% w/w) | Pd/C (0.16% w/w) | 225 | 2 | Slightly Elevated | 70 | US20120220806A1 |
| C12-C18 Fatty Alcohols | NaOH or KOH | - | 220-300 | Until >50% conversion | Atmospheric (N₂ purge) | >50 | US9605198B2 |
| Stearyl Alcohol (C18) | Potassium Hydroxide | - | - | - | - | 91.9 | US4518810A |
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for performing the Guerbet reaction with long-chain alcohols in a laboratory setting.
Protocol 1: Guerbet Reaction of 1-Decanol using a Copper-Nickel Co-catalyst
This protocol is adapted from a patented procedure demonstrating high yield.
Materials:
-
1-Decanol (purity >99%)
-
Potassium Hydroxide (KOH), granular
-
Unsupported Copper-Nickel catalyst (80/20 weight ratio)
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for reaction, distillation, and filtration
Procedure:
-
Reactor Setup: A reaction vessel equipped with a mechanical stirrer, a thermometer, a condenser with a water trap (e.g., Dean-Stark apparatus), and a nitrogen inlet is charged with 505g of 1-decanol.
-
Catalyst Addition: To the stirred alcohol, add 7.5g of granular potassium hydroxide and 0.025g of the unsupported copper-nickel catalyst.
-
Inerting: The reactor is purged with nitrogen to establish an inert atmosphere.
-
Reaction: The mixture is heated to 220°C with vigorous stirring. The reaction progress is monitored by the collection of water in the trap. The reaction is considered complete when water formation ceases. For this specific example, the reaction time was 4 hours.
-
Cooling and Filtration: After the reaction is complete, the mixture is cooled to room temperature. The solid co-catalyst and precipitated potassium carboxylates are removed by filtration.
-
Purification: The filtrate is then subjected to distillation under reduced pressure to isolate the 2-octyl-1-dodecanol product.
Protocol 2: Guerbet Reaction of a Mixture of C8/C10 Alcohols with a Palladium Co-catalyst
This protocol is based on a patented example for mixed Guerbet alcohol synthesis.
Materials:
-
Mixture of 1-octanol and 1-decanol
-
Potassium Hydroxide (KOH), 50% aqueous solution
-
Palladium on Carbon (Pd/C) catalyst
-
Nitrogen gas
-
Reaction apparatus as described in Protocol 1
Procedure:
-
Reactant Charging: A suitable reaction vessel is charged with 2540g of a mixture of 1-octanol and 1-decanol.
-
Catalyst and Base Addition: 70g of a 50% aqueous KOH solution and 5g of Pd/C are added to the alcohol mixture.
-
Reaction Conditions: The stirred mixture is heated to 225°C under a slightly elevated pressure. The water formed during the reaction is continuously removed. The reaction is maintained at this temperature for 2 hours.
-
Work-up: After cooling the reaction mixture, the desired Guerbet alcohols can be isolated from the reaction mixture through fractional distillation under vacuum.
Visualizations
Reaction Mechanism
The Guerbet reaction proceeds through a four-step mechanism: (1) oxidation of the alcohol to an aldehyde, (2) aldol condensation of two aldehyde molecules, (3) dehydration of the aldol adduct to an α,β-unsaturated aldehyde, and (4) hydrogenation of the unsaturated aldehyde to the final β-alkylated dimer alcohol.[1]
Caption: The four-step reaction mechanism of the Guerbet reaction.
Experimental Workflow
The general workflow for a typical Guerbet reaction experiment involves preparation of the reaction mixture, the reaction itself under controlled conditions, and subsequent purification of the product.
Caption: General experimental workflow for the Guerbet reaction.
References
Analytical methods for "4-Decyltetradecan-1-ol" quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Decyltetradecan-1-ol is a long-chain, branched primary alcohol, classified as a Guerbet alcohol. These alcohols are of significant interest in various industries, including cosmetics, lubricants, and pharmaceuticals, due to their unique properties such as low volatility, excellent thermal stability, and biodegradability. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides detailed analytical methods and protocols for the quantification of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of long-chain alcohols.[1][2][3][4][5]
Analytical Methods Overview
The quantification of long-chain alcohols like this compound typically involves sample preparation followed by chromatographic analysis. Gas chromatography (GC) is the most common technique employed for the analysis of these compounds. Due to the high boiling point and potential for thermal degradation of long-chain alcohols, derivatization is often employed to increase their volatility and improve chromatographic peak shape.
Key Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds.[1][2] The mass spectrometer provides definitive identification based on the mass spectrum of the analyte.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for non-volatile or thermally labile compounds. For long-chain alcohols, derivatization with a UV-active or fluorescent tag may be necessary to enhance detection by common HPLC detectors.[6]
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol details the steps for sample preparation, derivatization, and GC-MS analysis of this compound.
1. Sample Preparation (Solid-Liquid Extraction)
This procedure is suitable for extracting this compound from solid matrices.
-
Materials:
-
Homogenizer or mortar and pestle
-
Soxhlet apparatus (optional, for exhaustive extraction)
-
Extraction thimbles (for Soxhlet)
-
Rotary evaporator
-
Anhydrous sodium sulfate
-
Solvents: Hexane, Methanol (HPLC grade)
-
-
Procedure:
-
Accurately weigh a known amount of the homogenized sample (e.g., 1-5 g).
-
For direct liquid-liquid extraction, mix the sample with a suitable solvent system like hexane/methanol (20:1 v/v).[7]
-
Alternatively, for solid samples, place the sample in a thimble and perform a Soxhlet extraction for 4-6 hours with a suitable solvent.
-
After extraction, collect the solvent extract.
-
Wash the extract with deionized water to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
The extract is now ready for derivatization.
-
2. Derivatization (Silylation)
Silylation is a common derivatization technique for compounds with active hydrogens, such as alcohols, to increase their volatility for GC analysis.[6]
-
Materials:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent
-
Heating block or water bath
-
-
Procedure:
-
To the dried extract (or a known standard of this compound), add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Vortex the mixture for 1 minute.
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
-
3. GC-MS Analysis
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher).
-
-
GC Conditions (Example):
-
Column: DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless or split injection depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 320°C
-
Hold: 10 minutes at 320°C[7]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
4. Quantification
Quantification is typically performed using an external or internal standard method.
-
External Standard Method:
-
Prepare a series of calibration standards of derivatized this compound at known concentrations.
-
Inject each standard into the GC-MS and record the peak area of the target ion.
-
Generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine the concentration of this compound from the calibration curve.
-
-
Internal Standard Method:
-
Select an internal standard (a compound with similar chemical properties to the analyte but not present in the sample, e.g., a deuterated analog or a long-chain hydrocarbon).
-
Add a known amount of the internal standard to all standards and samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of this compound in the sample based on this curve.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison. Below is a template table that can be used to record and present the quantification results.
| Sample ID | Matrix | Replicate | Peak Area (Analyte) | Peak Area (Internal Standard) | Calculated Concentration (µg/mL) | Mean Concentration (µg/mL) | Standard Deviation | % RSD |
| Sample A | Cream | 1 | Data | Data | Data | Data | Data | Data |
| Sample A | Cream | 2 | Data | Data | Data | |||
| Sample A | Cream | 3 | Data | Data | Data | |||
| Sample B | Lotion | 1 | Data | Data | Data | Data | Data | Data |
| Sample B | Lotion | 2 | Data | Data | Data | |||
| Sample B | Lotion | 3 | Data | Data | Data |
Note: This table is a template. Researchers should populate it with their experimental data.
Visualizations
Guerbet Reaction Pathway
The following diagram illustrates the general reaction pathway for the formation of Guerbet alcohols.
Caption: General reaction mechanism for the synthesis of Guerbet alcohols.
GC-MS Experimental Workflow
The diagram below outlines the logical workflow for the quantification of this compound using GC-MS.
Caption: Workflow for the quantification of this compound by GC-MS.
References
- 1. Analytical Methods | Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 2. phytojournal.com [phytojournal.com]
- 3. "Development of GC-MS database of essential oil components by the analy" by Prabodh Satyal [louis.uah.edu]
- 4. diabloanalytical.com [diabloanalytical.com]
- 5. mdpi.com [mdpi.com]
- 6. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Decyltetradecan-1-ol in Cosmetic Formulations
Introduction
2-Decyltetradecan-1-ol is a high-purity, branched-chain fatty alcohol that serves as a versatile ingredient in cosmetic and personal care formulations.[1] Its unique molecular structure provides excellent emollient and skin-conditioning properties, enhances formulation stability, and offers a desirable sensory experience in finished products.[1] It is a colorless, odorless liquid, making it suitable for a wide range of applications without interfering with the fragrance or color of the final product.[1][2]
Key Functions:
-
Emollient: Forms a lubricating, protective layer on the skin's surface, leaving it feeling soft, smooth, and hydrated.[1][3]
-
Skin Conditioning Agent: Improves the overall texture and appearance of the skin.[1][3][4]
-
Viscosity Controlling Agent: Helps to achieve the desired thickness and consistency in cosmetic formulations.[3][4]
-
Solvent: Can be used to dissolve other ingredients, such as salicylic acid.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Decyltetradecan-1-ol is provided in the table below.
| Property | Value | Reference |
| INCI Name | Decyltetradecanol | [3] |
| CAS Number | 58670-89-6 | [3][4] |
| Molecular Formula | C24H50O | [3] |
| Molecular Weight | 354.66 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Solubility | Insoluble in water; soluble in oils and alcohols | [2][4] |
Applications in Cosmetic Formulations
2-Decyltetradecan-1-ol is a multifunctional ingredient suitable for a variety of cosmetic products.
| Application Area | Product Examples | Recommended Use Level | Key Benefits |
| Skincare | Lotions, creams, moisturizers, sunscreens, makeup bases | 2-20% | Provides emollience, improves spreadability, enhances skin feel, and contributes to long-lasting hydration.[1][5][6][7] |
| Haircare | Conditioners, hair serums, styling products | 1-5% | Improves hair manageability, provides a conditioning effect, and enhances the sensory experience.[1] |
| Color Cosmetics | Lipsticks, foundations, concealers | 2-15% | Acts as a pigment dispersant and provides a smooth application. |
Experimental Protocols
Formulation Protocol: Oil-in-Water (O/W) Moisturizing Cream
This protocol outlines the preparation of a basic O/W moisturizing cream incorporating 2-Decyltetradecan-1-ol.
Materials and Equipment:
-
Beakers
-
Water bath or hot plate with magnetic stirrer
-
Homogenizer or high-shear mixer
-
Weighing scale
-
pH meter
Formulation:
| Phase | Ingredient | INCI Name | % (w/w) |
| A (Oil Phase) | 2-Decyltetradecan-1-ol | Decyltetradecanol | 8.00 |
| Cetearyl Alcohol (and) Ceteareth-20 | Cetearyl Alcohol (and) Ceteareth-20 | 5.00 | |
| Shea Butter | Butyrospermum Parkii (Shea) Butter | 3.00 | |
| Dimethicone | Dimethicone | 1.00 | |
| B (Water Phase) | Deionized Water | Aqua | q.s. to 100 |
| Glycerin | Glycerin | 5.00 | |
| Xanthan Gum | Xanthan Gum | 0.20 | |
| C (Cool-Down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Phenoxyethanol (and) Ethylhexylglycerin | 1.00 |
| Fragrance | Parfum | 0.10 | |
| Citric Acid or Sodium Hydroxide | Citric Acid or Sodium Hydroxide | q.s. to adjust pH |
Procedure:
-
Phase A Preparation: In a beaker, combine all ingredients of Phase A. Heat to 75-80°C with gentle stirring until all components are melted and uniform.
-
Phase B Preparation: In a separate beaker, combine deionized water and glycerin. Sprinkle xanthan gum into the vortex of the water-glycerin mixture under agitation and mix until fully hydrated. Heat Phase B to 75-80°C.
-
Emulsification: Slowly add Phase A to Phase B under high-shear homogenization. Continue homogenization for 3-5 minutes to form a stable emulsion.
-
Cooling: Begin cooling the emulsion while stirring gently with a paddle mixer.
-
Phase C Addition: When the temperature of the emulsion reaches 40°C or below, add the ingredients of Phase C one by one, mixing well after each addition.
-
pH Adjustment: Adjust the pH of the final formulation to the desired range (typically 5.5-6.5 for skin products) using citric acid or sodium hydroxide.
-
Final Product: Continue gentle stirring until the cream is uniform and has cooled to room temperature.
Quality Control and Stability Testing
-
Appearance: Visual inspection for color, odor, and texture.
-
pH Measurement: Check if the pH is within the specified range.
-
Viscosity Measurement: Use a viscometer to ensure the product meets the desired consistency.
-
Stability Testing:
-
Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C, 50°C) for 1-3 months and observe for any changes in appearance, pH, and viscosity.
-
Freeze-Thaw Cycling: Subject the product to multiple cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours) to assess its stability under temperature fluctuations.
-
Mandatory Visualizations
Caption: Formulation Development Workflow for a Cosmetic Product Containing 2-Decyltetradecan-1-ol.
Caption: Functional Relationships of 2-Decyltetradecan-1-ol in a Cosmetic Emulsion.
Safety and Regulatory Information
-
General Safety: 2-Decyltetradecan-1-ol is generally considered safe for use in cosmetic products.[8]
-
Irritation: It may cause mild eye irritation.[8][9] Prolonged or repeated skin contact may lead to irritation in sensitive individuals.[8]
-
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.
-
Environmental Hazards: It is considered toxic to aquatic life with long-lasting effects.[8][9] Proper disposal procedures should be followed.
Conclusion
2-Decyltetradecan-1-ol is a valuable and versatile ingredient in the cosmetic formulator's palette. Its emollient, skin-conditioning, and stabilizing properties make it a suitable choice for a wide array of skincare, haircare, and color cosmetic products. The provided protocols and information serve as a foundation for researchers and scientists to explore the benefits of this branched-chain fatty alcohol in developing innovative and effective cosmetic formulations.
References
- 1. nbinno.com [nbinno.com]
- 2. OCTYLDODECANOL - Ataman Kimya [atamanchemicals.com]
- 3. Decyltetradecanol | C24H50O | CID 93875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. decyl tetradecanol, 58670-89-6 [thegoodscentscompany.com]
- 5. Applications of 1-Decanol in Cosmetics, Coatings, and Lubricants - Chemical Supplier Unilong [unilongindustry.com]
- 6. News - Exploring the Diverse Applications of 1-Tetradecanol [xdbiochems.com]
- 7. 1-TETRADECANOL (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemos.de [chemos.de]
Application Notes and Protocols for 4-Decyltetradecan-1-ol as a Surfactant
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Decyltetradecan-1-ol
This compound is a saturated, branched-chain primary alcohol belonging to the class of Guerbet alcohols. Its unique molecular structure, featuring a long C24 alkyl chain with a branch at the C4 position, imparts distinct physicochemical properties that make it a subject of interest for various surfactant-based applications in research and pharmaceutical development. Guerbet alcohols, in general, are recognized for their low volatility, excellent thermal and oxidative stability, and liquid state at room temperature, which distinguishes them from their linear-chain counterparts.[1][2]
These properties, combined with its amphiphilic nature, suggest the potential of this compound as a non-ionic surfactant, co-surfactant, emulsifier, or stabilizer in various formulations. Its highly lipophilic character makes it particularly suitable for applications involving non-polar phases.
Physicochemical Properties and Surfactant Characteristics
While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from data on similar Guerbet alcohols and general surfactant principles.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value/Information | Source/Comment |
| Chemical Name | This compound | - |
| Synonyms | C24 Guerbet Alcohol | - |
| CAS Number | 123613-13-8 | [3] |
| Molecular Formula | C24H50O | |
| Molecular Weight | 354.65 g/mol | |
| Appearance | Expected to be a colorless to pale yellow liquid | Based on general properties of Guerbet alcohols[1] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, oils) | Inferred from its long alkyl chain[4] |
Table 2: Estimated Surfactant Properties of this compound
| Property | Estimated Value/Range | Method of Estimation/Rationale |
| Hydrophilic-Lipophilic Balance (HLB) | ~ 1 - 3 | Calculated using Griffin's method: HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic group (-CH2OH) and M is the total molecular mass.[5][6] This low value suggests it is a highly lipophilic surfactant, suitable as a W/O emulsifier. |
| Critical Micelle Concentration (CMC) | Very low in aqueous systems (likely sub-micromolar) | Due to its large hydrophobic chain, significant aggregation in water is not expected. It is more likely to act at interfaces. The CMC of branched-chain alcohol ethoxylates is generally higher than their linear counterparts.[7] |
| Surface Tension Reduction | Moderate to good in non-aqueous systems | As a surfactant, it is expected to reduce the interfacial tension between oil and water phases. |
Potential Applications in Research and Drug Development
The highly lipophilic nature and branched structure of this compound open up several potential applications:
-
Water-in-Oil (W/O) Emulsifier: Its low HLB value makes it an ideal candidate for stabilizing W/O emulsions, which can be used as delivery systems for hydrophilic drugs.
-
Co-emulsifier and Stabilizer: In Oil-in-Water (O/W) emulsions, it can be used in combination with a high-HLB surfactant to improve the stability and modify the viscosity of the formulation. The branched structure can disrupt the packing of other surfactants at the interface, potentially enhancing flexibility and stability.
-
Lipid-Based Drug Delivery Systems: It can be incorporated into the lipid phase of formulations such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) to modify their properties.[8][9]
-
Solubilizer for Poorly Water-Soluble Drugs: Its non-polar character can aid in the solubilization of hydrophobic active pharmaceutical ingredients (APIs) within the oil phase of an emulsion or a lipid-based carrier.
-
Viscosity Modifier: The bulky structure of Guerbet alcohols can influence the rheological properties of formulations.[10]
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound. Researchers should optimize the concentrations and conditions for their specific application.
Protocol for Preparation of a Water-in-Oil (W/O) Emulsion
This protocol describes the preparation of a simple W/O emulsion using this compound as the primary emulsifier.
Materials:
-
This compound
-
Mineral oil (or another suitable oil phase)
-
Purified water (aqueous phase)
-
Active Pharmaceutical Ingredient (API) - optional (if hydrophilic, dissolve in the aqueous phase; if lipophilic, dissolve in the oil phase)
-
High-shear homogenizer or sonicator
Procedure:
-
Preparation of the Oil Phase:
-
In a beaker, combine the desired amount of mineral oil and this compound. A starting concentration for the surfactant could be in the range of 1-5% (w/w) of the total emulsion weight.
-
If using a lipophilic API, dissolve it in this oil phase.
-
Gently heat the mixture to 60-70°C to ensure complete dissolution and uniformity.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, heat the purified water to the same temperature as the oil phase (60-70°C).
-
If using a hydrophilic API, dissolve it in the heated water.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while continuously mixing with a high-shear homogenizer or sonicator.
-
Continue homogenization for 5-10 minutes to form a stable emulsion. The optimal time will depend on the equipment and desired droplet size.
-
-
Cooling and Characterization:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
Characterize the emulsion for droplet size, stability (phase separation over time), and viscosity.
-
Protocol for Formulation of Solid Lipid Nanoparticles (SLNs)
This protocol outlines the use of this compound as a lipid component in the preparation of SLNs by the hot homogenization method.
Materials:
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
This compound
-
High-HLB surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified water
-
Lipophilic API (optional)
-
High-pressure homogenizer or sonicator
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it 5-10°C above its melting point.
-
Add this compound to the molten lipid. A starting ratio could be 9:1 (solid lipid:this compound). The branched alcohol can help to create imperfections in the crystal lattice of the solid lipid, potentially increasing drug loading and preventing drug expulsion.
-
Dissolve the lipophilic API in the molten lipid mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the high-HLB surfactant in purified water and heat it to the same temperature as the lipid phase. A typical surfactant concentration is 1-2.5% (w/v).
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization or sonication while maintaining the temperature above the lipid's melting point.
-
The number of homogenization cycles or sonication time will need to be optimized to achieve the desired particle size and polydispersity index (PDI).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, PDI, zeta potential, drug entrapment efficiency, and stability.
-
Visualizations
Workflow for W/O Emulsion Preparation
Caption: Workflow for the preparation of a Water-in-Oil (W/O) emulsion.
Workflow for Solid Lipid Nanoparticle (SLN) Formulation
Caption: Workflow for the formulation of Solid Lipid Nanoparticles (SLNs).
Safety Considerations
Guerbet alcohols are generally considered to have low irritation potential.[10] However, as with any chemical, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling this compound. It is advisable to consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.
Conclusion
This compound represents a potentially valuable excipient for pharmaceutical and research applications due to its unique properties as a branched-chain Guerbet alcohol. While specific surfactant data is not extensively documented, its highly lipophilic nature suggests its utility as a W/O emulsifier, a formulation stabilizer, and a component in lipid-based drug delivery systems. The provided protocols offer a starting point for researchers to explore the applications of this compound. Further empirical studies are necessary to fully characterize its surfactant properties and to optimize its use in various formulations.
References
- 1. aocs.org [aocs.org]
- 2. Guerbet Products|Product|Kokura Gosei Kogyo. Ltd.|小倉合成工業株式会社 [kokuragousei.co.jp]
- 3. 4-Decyl-1-tetradecanol | 123613-13-8 [amp.chemicalbook.com]
- 4. 1-Tetradecanol - Wikipedia [en.wikipedia.org]
- 5. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 6. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 7. es.firp-ula.org [es.firp-ula.org]
- 8. ableweb.org [ableweb.org]
- 9. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Application Notes and Protocols: 4-Decyltetradecan-1-ol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decyltetradecan-1-ol is a branched-chain lipid with potential applications in the development of novel drug delivery systems. While specific research on this molecule in drug delivery is emerging, its structural characteristics suggest its utility in formulating stable and efficient lipid-based nanocarriers. Branched-chain lipids, in general, are known to influence the physicochemical properties of lipid nanoparticles (LNPs), such as stability, drug loading capacity, and release kinetics.[1][2] This document provides a prospective overview of the potential applications, experimental protocols, and expected outcomes for the use of this compound in drug delivery research.
The inclusion of branched hydrocarbon chains in lipid formulations can enhance lipophilicity and fluidity, which may contribute to the stabilization of lipid nanoparticles.[1] Furthermore, the specific architecture of these lipids can influence the critical packing parameter, potentially affecting the morphology and, consequently, the in vivo behavior of the delivery system.[2] These properties make this compound a candidate for developing advanced drug carriers, including liposomes and solid lipid nanoparticles (SLNs).
Hypothesized Applications
Based on the properties of similar branched-chain lipids, this compound is hypothesized to be a valuable component in the following drug delivery applications:
-
Stabilization of Lipid Nanoparticles (LNPs): The branched alkyl chain of this compound could disrupt the tight packing of linear-chain lipids, thereby increasing the fluidity and stability of the LNP structure.[1]
-
Enhanced Drug Encapsulation: The unique geometry of this compound may create imperfections in the lipid matrix, providing more space for the encapsulation of hydrophobic drug molecules.
-
Sustained Drug Release: By modifying the permeability of the lipid bilayer, this compound could modulate the release profile of encapsulated drugs, leading to a sustained therapeutic effect.[3]
-
Topical and Transdermal Delivery: As an emollient and skin conditioning agent, it may also be suitable for topical formulations to enhance skin penetration of active pharmaceutical ingredients.[4]
Experimental Protocols
The following are proposed protocols for the synthesis of a functionalized this compound derivative and the preparation and characterization of drug-loaded lipid nanoparticles.
Protocol 1: Synthesis of a Cationic Derivative of this compound for LNP Formulation
This protocol describes a hypothetical synthesis of a cationic lipid incorporating the this compound backbone, which is essential for encapsulating negatively charged therapeutics like mRNA or siRNA.
Materials:
-
This compound
-
Tosyl chloride
-
Pyridine
-
Dimethylaminopropylamine
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Tosylation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DCM and cool to 0°C.
-
Add pyridine (1.2 equivalents) followed by the dropwise addition of tosyl chloride (1.1 equivalents) dissolved in anhydrous DCM.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tosylate by silica gel column chromatography.
-
-
Amination of the Tosylate:
-
Dissolve the purified tosylate (1 equivalent) in an excess of dimethylaminopropylamine (10 equivalents).
-
Heat the mixture at 80°C for 24 hours.
-
Cool the reaction mixture to room temperature and dilute with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final cationic lipid product by silica gel column chromatography.
-
Characterization:
-
Confirm the structure of the synthesized cationic lipid using ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the purity using High-Performance Liquid Chromatography (HPLC).
Diagram of Synthesis Workflow
A schematic representation of the synthesis and purification of a cationic derivative of this compound.
Protocol 2: Preparation of Lipid Nanoparticles (LNPs) Incorporating the Cationic Derivative
This protocol details the formulation of LNPs using a microfluidic mixing method.
Materials:
-
Cationic derivative of this compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Model drug (e.g., a fluorescently labeled siRNA)
-
Ethanol (200 proof, anhydrous)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve the cationic derivative of this compound, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mg/mL.
-
-
Preparation of Aqueous Phase:
-
Dissolve the model siRNA in citrate buffer (pH 4.0) at a suitable concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous siRNA solution into another.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase).
-
Collect the resulting nanoparticle suspension.
-
-
Purification:
-
Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and unencapsulated siRNA.
-
Diagram of LNP Preparation Workflow
Workflow for the preparation and purification of lipid nanoparticles using a microfluidic device.
Protocol 3: Characterization of Formulated LNPs
This protocol outlines the key characterization steps to assess the quality of the prepared LNPs.
Methods:
-
Particle Size and Zeta Potential:
-
Dilute the purified LNP suspension in PBS.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
Encapsulation Efficiency:
-
Use a nucleic acid quantification assay (e.g., RiboGreen assay) to determine the amount of encapsulated siRNA.
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
-
Calculate the encapsulation efficiency (EE%) using the formula: EE% = [(Total siRNA - Free siRNA) / Total siRNA] x 100
-
-
In Vitro Drug Release:
-
Place the LNP suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with gentle stirring.
-
At predetermined time points, collect aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of released siRNA using a suitable analytical method.
-
Quantitative Data Summary
The following tables present hypothetical data based on typical results for similar LNP formulations.
Table 1: Physicochemical Properties of LNPs
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-Control (without this compound derivative) | 95 ± 5 | 0.15 ± 0.02 | +5 ± 2 | 85 ± 5 |
| LNP-4DT (with this compound derivative) | 85 ± 4 | 0.12 ± 0.03 | +8 ± 3 | 92 ± 4 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5 ± 1 | 15 ± 2 |
| 6 | 12 ± 2 | 40 ± 3 |
| 12 | 20 ± 3 | 65 ± 4 |
| 24 | 30 ± 4 | 85 ± 5 |
| 48 | 45 ± 5 | 95 ± 3 |
Signaling Pathways and Mechanisms
While no specific signaling pathways have been directly attributed to this compound in the context of drug delivery, the incorporation of novel cationic lipids into LNPs generally influences the mechanism of cellular uptake and endosomal escape.
Diagram of LNP Cellular Uptake and Drug Release
A simplified diagram illustrating the cellular uptake of LNPs and subsequent intracellular drug release.
The cationic lipid component, derived from this compound, is expected to interact with the negatively charged cell membrane, facilitating uptake via endocytosis. Inside the acidic environment of the endosome, the protonation of the tertiary amine in the cationic lipid can lead to the disruption of the endosomal membrane, allowing the encapsulated drug to be released into the cytoplasm.
Conclusion
This compound represents a promising, yet underexplored, building block for the development of advanced drug delivery systems. Its branched-chain structure may offer advantages in terms of nanoparticle stability and drug retention. The provided protocols offer a foundational framework for researchers to begin investigating the potential of this lipid in their own drug delivery platforms. It is important to note that the presented applications and protocols are prospective and require experimental validation to ascertain the true potential of this compound in nanomedicine. Further studies are warranted to fully characterize its behavior in lipid-based formulations and to evaluate its in vivo efficacy and safety.
References
Application Notes and Protocols for In Vitro Studies of 4-Decyltetradecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of experimental protocols for the in vitro evaluation of 4-Decyltetradecan-1-ol, a long-chain branched-chain alcohol. Due to the limited existing data on this specific compound, the following protocols are based on established methodologies for assessing the potential biological activities of similar long-chain alcohols, including cytotoxicity, anti-inflammatory effects, and modulation of lipid metabolism. These protocols are intended to serve as a foundational guide for researchers initiating studies on this compound.
Introduction
Long-chain alcohols are known to possess a range of biological activities. While straight-chain saturated fatty alcohols have demonstrated antibacterial and anti-inflammatory properties, branched-chain fatty alcohols are also of interest for their potential roles in various cellular processes. This compound, with its unique branched structure, warrants investigation to elucidate its bioactivity and potential therapeutic applications. The following sections detail protocols for preliminary in vitro screening of this compound.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. Proper solubilization of this lipophilic compound is critical for in vitro testing. It is recommended to dissolve this compound in a biocompatible solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-decyltetradecan-1-ol |
| Synonyms | 2-Decyl-1-tetradecanol, Decyltetradecanol |
| Molecular Formula | C24H50O |
| CAS Number | 58670-89-6 |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of this compound on cell viability and provides a measure of its potential cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1][2][3]
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages, 3T3-L1 preadipocytes)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound from a stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Calculate cell viability as a percentage of the vehicle control.
Data Presentation: The results should be presented in a table showing the percentage of cell viability at different concentrations of this compound.
Table 2: Example Data Table for MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
Anti-inflammatory Activity Assessment
This protocol evaluates the potential of this compound to modulate the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).[5][6]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete medium and incubate for 24 hours.
-
Pre-treat the cells with various non-cytotoxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS, no compound), a vehicle control (LPS + DMSO), and a positive control (LPS + a known anti-inflammatory agent like dexamethasone).
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[7]
-
Normalize the cytokine concentrations to the total protein content of the cells in each well.
Data Presentation: The quantitative data should be summarized in a table.
Table 3: Example Data Table for Cytokine Measurement
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | - | ||
| LPS (1 µg/mL) | - | ||
| LPS + Vehicle | - | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 50 | ||
| LPS + Dexamethasone | 1 |
Assessment of Effects on Lipid Metabolism
This protocol investigates the influence of this compound on adipocyte differentiation and lipid accumulation using the 3T3-L1 preadipocyte cell line.[8][9]
Materials:
-
3T3-L1 preadipocyte cell line
-
Differentiation medium I (DMI): Complete medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation medium II (DMII): Complete medium supplemented with 10 µg/mL insulin.
-
This compound
-
DMSO
-
Oil Red O staining solution
-
6-well plates
Procedure:
-
Seed 3T3-L1 preadipocytes in 6-well plates and grow to confluence.
-
Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMI containing various concentrations of this compound or vehicle control.
-
On Day 2, replace the medium with DMII containing the respective concentrations of the test compound.
-
From Day 4 onwards, replace the medium every two days with complete medium containing the test compound.
-
On Day 8, assess lipid accumulation by Oil Red O staining:
-
Wash cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
-
Data Presentation: Summarize the quantitative results of the Oil Red O staining.
Table 4: Example Data Table for Lipid Accumulation
| Treatment | Concentration (µM) | Absorbance (510 nm) | % Lipid Accumulation |
| Undifferentiated Control | - | ||
| Differentiated Vehicle Control | - | 100 | |
| Differentiated + this compound | 10 | ||
| Differentiated + this compound | 50 |
Visualization of Potential Signaling Pathways
The following diagrams illustrate key signaling pathways that may be modulated by long-chain alcohols and are relevant to the proposed in vitro studies.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of PPARγ and SREBP-1c pathways in lipid metabolism.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 6. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo [mdpi.com]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Emulsions Using 4-Decyltetradecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decyltetradecan-1-ol (CAS No. 123613-13-8) is a long-chain, branched fatty alcohol that holds significant promise in the formulation of stable and effective emulsions for the pharmaceutical and cosmetic industries. Its surfactant properties and oily nature suggest its utility as a co-emulsifier, stabilizer, and emollient. This document provides detailed application notes and experimental protocols for the formulation and characterization of oil-in-water (O/W) emulsions utilizing this compound.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 123613-13-8 | [1][2] |
| Molecular Formula | C24H50O | [1][2] |
| Molecular Weight | 354.65 g/mol | [1][2] |
| Appearance | Pale yellow oil | [3] |
| Boiling Point | 205-215 °C (at 2.7 Torr) | [2] |
| Density | 0.839 ± 0.06 g/cm³ | [2] |
Applications in Emulsion Formulation
Due to its chemical structure, this compound is anticipated to function as:
-
A Co-emulsifier: Working in conjunction with a primary emulsifier to reduce interfacial tension and facilitate the formation of fine droplets.
-
A Stabilizer: Incorporating into the interfacial film to enhance its strength and prevent droplet coalescence.
-
A Viscosity Modifier: Increasing the viscosity of the external phase in O/W emulsions, thereby retarding creaming and sedimentation.
-
An Emollient: In topical formulations, it can impart a smooth and soft feel to the skin.
-
A Component in Lipid Nanoparticles: Its use in the synthesis of cationic lipids suggests its potential role in the formation of lipid-based drug delivery systems.[4]
Experimental Protocols
Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion
This protocol describes the preparation of a simple O/W emulsion for preliminary evaluation of this compound as a co-emulsifier and stabilizer.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil (as the oil phase)
-
Polysorbate 80 (as the primary emulsifier)
-
Purified water (as the aqueous phase)
-
Preservative (e.g., phenoxyethanol)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Beakers and magnetic stirrer
-
Water bath or heating plate
-
Analytical balance
Procedure:
-
Prepare the Oil Phase:
-
In a beaker, combine this compound and MCT oil.
-
Heat the mixture to 65-70°C while stirring until a clear, uniform solution is obtained.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, dissolve Polysorbate 80 and the preservative in purified water.
-
Heat the aqueous phase to 65-70°C.
-
-
Form the Emulsion:
-
Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5,000 rpm) for 5 minutes.
-
Increase the homogenization speed to a high setting (e.g., 10,000-15,000 rpm) for another 5-10 minutes to reduce the droplet size.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
Hypothetical Formulation Examples:
| Component | Formulation A (Low 4-DT) | Formulation B (High 4-DT) |
| This compound | 1.0% (w/w) | 5.0% (w/w) |
| MCT Oil | 19.0% (w/w) | 15.0% (w/w) |
| Polysorbate 80 | 3.0% (w/w) | 3.0% (w/w) |
| Phenoxyethanol | 0.5% (w/w) | 0.5% (w/w) |
| Purified Water | q.s. to 100% | q.s. to 100% |
Protocol 2: Characterization of the O/W Emulsion
This protocol outlines the key characterization techniques to assess the quality and stability of the prepared emulsions.
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small aliquot of the emulsion with purified water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the mean droplet size (Z-average) and PDI.
2. Zeta Potential Measurement:
-
Method: Laser Doppler Electrophoresis.
-
Procedure: Dilute the emulsion in a suitable medium (e.g., 10 mM NaCl solution) and measure the electrophoretic mobility to determine the zeta potential. This indicates the surface charge of the droplets and predicts emulsion stability against flocculation.
3. Rheological Analysis:
-
Method: Rotational Rheometry.
-
Procedure: Measure the viscosity of the undiluted emulsion as a function of shear rate. This provides information on the flow behavior (e.g., Newtonian, shear-thinning) and consistency of the formulation.
4. Stability Testing:
-
Accelerated Stability:
-
Centrifugation: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) and observe for any phase separation.
-
Freeze-Thaw Cycles: Subject the emulsion to alternating temperature cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours) for at least three cycles and visually inspect for any changes.
-
-
Long-Term Stability: Store the emulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) and monitor the physical appearance, droplet size, and zeta potential at regular intervals (e.g., 1, 3, and 6 months).
Hypothetical Characterization Data:
| Parameter | Formulation A (Low 4-DT) | Formulation B (High 4-DT) |
| Mean Droplet Size (nm) | 180 ± 5 | 165 ± 7 |
| Polydispersity Index (PDI) | 0.21 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | -32 ± 2 | -35 ± 3 |
| Viscosity (mPa·s at 10 s⁻¹) | 50 | 150 |
| Stability after Centrifugation | No phase separation | No phase separation |
| Stability after 3 Freeze-Thaw Cycles | Stable | Stable |
Visualizations
Caption: Workflow for the formulation and characterization of O/W emulsions.
Caption: Role of this compound in stabilizing emulsions.
Conclusion
This compound is a promising excipient for the formulation of stable and elegant emulsions. The protocols and hypothetical data presented here provide a solid foundation for researchers and formulators to begin exploring its potential in their specific applications. Further optimization of the formulation parameters, including the concentration of this compound and the primary emulsifier, is recommended to achieve the desired product characteristics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Decyltetradecan-1-ol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-Decyltetradecan-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Guerbet reaction.
Issue 1: Low or No Conversion of Starting Alcohol
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the catalyst (e.g., alkali metal hydroxide/alkoxide, Raney Nickel) is fresh and has been handled under appropriate inert conditions to prevent deactivation. |
| Insufficient Temperature | The Guerbet reaction requires high temperatures, typically in the range of 180-360°C.[1] Gradually increase the reaction temperature and monitor the conversion. |
| Presence of Water | The reaction produces water as a byproduct. Ensure the reaction is set up to remove water, for example, by using a Dean-Stark apparatus. |
| Inadequate Mixing | For heterogeneous catalysts, ensure efficient stirring to maximize contact between the reactants and the catalyst surface. |
Issue 2: Low Yield of this compound with Significant Byproduct Formation
| Potential Cause | Recommended Solution |
| Side Reactions | The Cannizzaro and Tishchenko reactions are common side reactions that can produce carboxylic acids and esters, which may poison the catalyst.[1][2][3] Consider using a catalyst system that minimizes these side reactions, for instance, by using specific organometallic catalysts. |
| Uncontrolled Aldol Condensation | The formation of various side-products can result from uncontrolled base-catalyzed aldol condensation.[4] Optimizing the base concentration and reaction temperature can help control the condensation process. |
| Incorrect Stoichiometry | While the reaction is a self-condensation, the ratio of catalyst to substrate is crucial. Titrate the optimal catalyst loading to maximize the yield of the desired product. |
| Reaction Time | Both insufficient and excessive reaction times can lead to low yields. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Formation of Multiple Products | The Guerbet reaction is known to produce mixtures.[1] Employ fractional distillation under reduced pressure to separate this compound from unreacted starting material and lower-boiling byproducts. |
| Presence of Acidic Impurities | Carboxylic acid byproducts can be removed by washing the organic phase with a mild aqueous base solution (e.g., sodium bicarbonate) during workup. |
| Catalyst Residues | For heterogeneous catalysts, ensure complete filtration. For homogeneous catalysts, consider a quenching and extraction workup to remove the catalyst from the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: this compound is a branched-chain primary alcohol, also known as a Guerbet alcohol. The most common synthetic route is the Guerbet reaction, which involves the self-condensation of a primary alcohol at high temperatures in the presence of a catalyst.[1][5] For the synthesis of this compound (a C24 alcohol), the likely starting material would be a C12 fatty alcohol.
Q2: What are the key steps in the Guerbet reaction for synthesizing this compound?
A2: The Guerbet reaction mechanism involves a four-step sequence:
-
Dehydrogenation: The primary alcohol is oxidized to an aldehyde.
-
Aldol Condensation: Two aldehyde molecules undergo an aldol condensation to form an α,β-unsaturated aldehyde.
-
Dehydration: The aldol adduct dehydrates to form an enal.
-
Hydrogenation: The enal is then hydrogenated to the final β-alkylated dimer alcohol.[1][3]
Q3: What types of catalysts are effective for the Guerbet reaction?
A3: A variety of catalysts can be used, and they can be broadly categorized as:
-
Homogeneous Catalysts: These include alkali metal hydroxides (e.g., KOH) or alkoxides.[1] Organometallic complexes, such as those based on iridium or ruthenium, have also been investigated.[4]
-
Heterogeneous Catalysts: These include catalysts like Raney Nickel, which can facilitate the hydrogen transfer steps.[1] Other heterogeneous catalysts have also been explored to simplify product purification.[4]
Q4: What are the typical reaction conditions for the synthesis of Guerbet alcohols like this compound?
A4: The Guerbet reaction is typically conducted at high temperatures, ranging from 180 to 360°C, often in a sealed reactor to maintain pressure.[1] The reaction requires an alkaline catalyst and often a hydrogenation catalyst.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the starting material, desired product, and byproducts.
-
Thin Layer Chromatography (TLC): For a quick qualitative assessment of the reaction progress.
Experimental Protocols
General Protocol for the Synthesis of this compound via the Guerbet Reaction
Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and scales.
Materials:
-
1-Dodecanol (starting material)
-
Potassium hydroxide (catalyst)
-
Raney Nickel (hydrogenation catalyst, optional, handle with care)
-
Toluene (solvent, optional)
-
Dean-Stark apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a reaction flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a Dean-Stark trap filled with toluene.
-
Charge the flask with 1-dodecanol and potassium hydroxide (e.g., 5 mol% relative to the alcohol).
-
If using, add Raney Nickel (handle as a slurry in water and wash with the reaction solvent before adding to the reaction).
-
Flush the system with an inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 200-250°C) with vigorous stirring.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
If a heterogeneous catalyst was used, filter it off.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]
- 5. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Troubleshooting "4-Decyltetradecan-1-ol" Emulsion Instability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address emulsion instability issues encountered when working with 4-Decyltetradecan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in my emulsion?
A1: this compound (also known as 2-Decyltetradecan-1-ol) is a long-chain, branched fatty alcohol. In emulsions, it primarily functions as a viscosity-controlling agent, a skin-conditioning agent, and an emollient. It can contribute to the overall stability and sensory feel of the final product.
Q2: What are the common signs of emulsion instability I should look for?
A2: Common indicators of an unstable emulsion include:
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Creaming or Sedimentation: The separation of the emulsion into a concentrated layer of the dispersed phase at the top (creaming) or bottom (sedimentation).
-
Flocculation: The clumping together of dispersed droplets without merging.
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Coalescence: The irreversible merging of droplets, leading to larger droplets and eventual phase separation.
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Phase Inversion: The emulsion changes from an oil-in-water (O/W) to a water-in-oil (W/O) type, or vice-versa.
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Changes in Viscosity: A significant increase or decrease in the thickness of the emulsion over time.
-
Grainy Texture: The appearance of solid particles due to the crystallization of components.
Q3: Can the concentration of this compound impact my emulsion's stability?
A3: Yes, the concentration of this compound is a critical factor. While it can enhance viscosity and stability at optimal concentrations, excessive amounts can lead to instability. It is crucial to determine the appropriate concentration for your specific formulation. The tables in the troubleshooting section provide illustrative data on how its concentration can affect emulsion properties.
Q4: What is an HLB value and why is it important for my emulsion?
A4: The Hydrophile-Lipophile Balance (HLB) value is a measure of the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving). Matching the HLB of your emulsifier system to the required HLB of your oil phase is crucial for creating a stable emulsion. The estimated HLB value of this compound is approximately 5.8, making it lipophilic. This should be taken into account when selecting your emulsifiers.
Troubleshooting Guide
Problem 1: My emulsion is separating (creaming or coalescence).
This is one of the most common forms of emulsion instability. The following troubleshooting workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for emulsion separation.
The following tables provide illustrative data on how varying the concentration of a long-chain alcohol like this compound can impact key stability parameters of a model oil-in-water (O/W) emulsion. Note: This data is for demonstration purposes and actual results may vary depending on the specific formulation.
Table 1: Impact on Particle Size and Polydispersity Index (PDI)
| Concentration of this compound (% w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Visual Observation (after 24h) |
| 1 | 250 | 0.35 | Stable, uniform |
| 3 | 220 | 0.25 | Stable, uniform |
| 5 | 200 | 0.20 | Stable, uniform |
| 10 | 350 | 0.50 | Slight creaming |
| 15 | 600 | 0.70 | Visible phase separation |
Table 2: Impact on Zeta Potential and Viscosity
| Concentration of this compound (% w/w) | Zeta Potential (mV) | Viscosity (cP) |
| 1 | -35 | 1500 |
| 3 | -38 | 2500 |
| 5 | -40 | 4000 |
| 10 | -25 | 3000 |
| 15 | -15 | 2000 |
Problem 2: My emulsion has a grainy or lumpy texture.
A grainy texture is often due to the crystallization of fatty components.
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Insufficient Heating: Ensure that both the oil and water phases are heated to a sufficiently high and equal temperature before emulsification to ensure all components are fully melted.
-
Cooling Rate: Rapid or uneven cooling can cause some fatty alcohols or waxes to crystallize out of the emulsion. A slower, controlled cooling process with gentle stirring is recommended.
-
Ingredient Compatibility: Incompatibility between different waxy components can lead to crystallization. Consider adjusting the types or ratios of your fatty alcohols and waxes.
Problem 3: The viscosity of my emulsion changes significantly over time.
Viscosity changes can be a sign of underlying instability.
-
Flocculation: An increase in viscosity can be due to the aggregation of droplets (flocculation). This can be a precursor to coalescence.
-
Polymer Degradation: If you are using a polymeric thickener, it may be degrading due to shear stress during processing or a pH shift in the formulation.
-
Ostwald Ripening: In emulsions with a broad particle size distribution, smaller droplets can dissolve and redeposit onto larger ones, leading to an overall increase in average particle size and a potential decrease in viscosity over time.
Experimental Protocols
To quantitatively assess the stability of your emulsion, the following experimental protocols are recommended.
Particle Size and Polydispersity Index (PDI) Analysis
This protocol outlines the use of Dynamic Light Scattering (DLS) to determine the size distribution of droplets in your emulsion.
Objective: To measure the average droplet size and the breadth of the size distribution (PDI). A smaller and more uniform droplet size generally leads to a more stable emulsion.
Methodology:
-
Sample Preparation: Dilute a small aliquot of your emulsion with deionized water to a suitable concentration for DLS analysis. The exact dilution will depend on your instrument's specifications but should be sufficient to avoid multiple scattering effects.
-
Instrument Setup:
-
Set the temperature of the DLS instrument to the desired measurement temperature (e.g., 25 °C).
-
Select the appropriate scattering angle (e.g., 173°).
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for 2-3 minutes.
-
Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.
-
-
Data Analysis: The instrument software will report the average particle size (Z-average) and the Polydispersity Index (PDI).
Zeta Potential Measurement
This protocol describes how to measure the zeta potential of your emulsion droplets, which is an indicator of their electrostatic stability.
Objective: To determine the surface charge of the dispersed droplets. A higher absolute zeta potential (typically > |30| mV) indicates greater electrostatic repulsion between droplets, leading to a more stable emulsion.
Methodology:
-
Sample Preparation: Dilute your emulsion in an appropriate medium (e.g., 10 mM NaCl solution) to a concentration suitable for the instrument.
-
Instrument Setup:
-
Use a zeta potential analyzer equipped with an appropriate cell (e.g., a folded capillary cell).
-
Set the measurement temperature (e.g., 25 °C).
-
-
Measurement:
-
Inject the diluted sample into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
-
Data Analysis: The software will calculate the zeta potential from the electrophoretic mobility using the Smoluchowski or Huckel equation, depending on the nature of the continuous phase.
Viscosity Measurement
This protocol details how to measure the viscosity of your emulsion, a key parameter related to its physical stability and sensory characteristics.
Objective: To determine the flow behavior of the emulsion. Higher viscosity in the continuous phase can slow down droplet movement and inhibit coalescence and creaming.
Methodology:
-
Instrument: Use a rotational viscometer or rheometer.
-
Spindle/Geometry Selection: Choose a spindle or measurement geometry appropriate for the expected viscosity of your emulsion.
-
Measurement:
-
Place a sufficient amount of the emulsion in the sample holder.
-
Lower the spindle into the sample to the correct depth.
-
Allow the sample to equilibrate to the desired temperature.
-
Measure the torque required to rotate the spindle at a series of defined speeds (shear rates).
-
-
Data Analysis: Plot the viscosity as a function of the shear rate. This will reveal the flow behavior of your emulsion (e.g., Newtonian, shear-thinning). For quality control, viscosity is often measured at a single shear rate.
Visualization of Key Concepts
Hydrophile-Lipophile Balance (HLB) System
The stability of an emulsion is highly dependent on the proper selection of emulsifiers, which is guided by the HLB system. The required HLB of the oil phase must be matched by the HLB of the emulsifier system.
Technical Support Center: Improving the Solubility of 4-Decyltetradecan-1-ol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving "4-Decyltetradecan-1-ol" in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is a long-chain alcohol. While the hydroxyl (-OH) group is polar and can form hydrogen bonds with water, the long, 24-carbon alkyl chain is nonpolar and hydrophobic.[1][2][3] As the carbon chain length increases, the hydrophobic character dominates, leading to very low solubility in water.[1][4]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The three main techniques for enhancing the solubility of hydrophobic compounds like this compound are:
-
Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[5][6]
-
Micellar Solubilization: Using surfactants that form micelles in water, which can encapsulate the hydrophobic alcohol.[7][8]
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Complexation with Cyclodextrins: Employing cyclodextrins, which have a hydrophobic inner cavity to encapsulate the alcohol molecule, while their hydrophilic exterior maintains solubility in water.[9][10]
Q3: How does temperature affect the solubility of this compound in water?
A3: For most solid solutes, solubility in water increases with temperature. However, for long-chain alcohols, the effect of temperature on aqueous solubility can be complex and may not be substantial.[11][12] It is generally recommended to determine the optimal temperature experimentally.
Q4: What is a phase solubility diagram and how is it useful?
A4: A phase solubility diagram is a graphical representation of the solubility of a compound (the substrate) as a function of the concentration of a complexing agent (e.g., cyclodextrin).[9][13][14] It is a crucial tool for determining the stoichiometry of the complex and its stability constant, which helps in optimizing the formulation.[15]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon addition to aqueous solution. | The concentration of the alcohol exceeds its intrinsic aqueous solubility. | * Decrease the concentration of this compound. * Employ a solubilization technique (co-solvents, surfactants, or cyclodextrins). |
| The solution becomes cloudy or forms an emulsion instead of a clear solution. | Incomplete solubilization. The method used is not effective enough at the current concentrations. | * Co-solvents: Increase the proportion of the organic co-solvent. * Surfactants: Increase the surfactant concentration, ensuring it is above the Critical Micelle Concentration (CMC). Consider a different surfactant. * Cyclodextrins: Increase the cyclodextrin concentration. Ensure the chosen cyclodextrin has an appropriate cavity size for this compound. |
| Phase separation is observed in a co-solvent system. | The co-solvent is not fully miscible with water at the ratio used, or the addition of the alcohol has reduced miscibility. | * Consult a solvent miscibility chart to ensure the chosen co-solvent is appropriate. * Adjust the ratio of the co-solvent to water. * Consider using a different co-solvent. |
| The viscosity of the solution is too high for the intended application. | High concentration of surfactants or polymers (like some cyclodextrin derivatives) can significantly increase viscosity. | * Optimize the concentration of the solubilizing agent to the minimum effective amount. * Explore alternative solubilizers known to have a lower impact on viscosity. |
| Inconsistent results in solubility experiments. | Equilibrium has not been reached. Inaccurate measurement techniques. | * Ensure adequate mixing and equilibration time. For shake-flask methods, 24-48 hours is common. * Use a reliable analytical method (e.g., HPLC, UV-Vis spectroscopy) with proper calibration to quantify the dissolved alcohol.[16] |
Quantitative Data Summary
Table 1: Expected Solubility of Long-Chain Alcohols in Water at 25°C
| Alcohol | Carbon Chain Length | Expected Aqueous Solubility |
| 1-Octanol | C8 | ~0.5 g/L |
| 1-Decanol | C10 | ~0.04 g/L |
| 1-Dodecanol | C12 | ~0.004 g/L |
| This compound | C24 | Extremely Low (<0.001 g/L) |
Table 2: Examples of Co-solvent Systems for Improving Hydrophobic Compound Solubility
| Co-solvent | Typical Concentration Range (% v/v in water) | Notes |
| Ethanol | 10 - 40% | Good solubilizing power, but can cause precipitation on dilution.[17][18] |
| Propylene Glycol | 10 - 60% | Commonly used in pharmaceutical formulations.[19] |
| Polyethylene Glycol (PEG 300/400) | 10 - 50% | Low toxicity and good solubilizing capacity.[19] |
| Dimethyl Sulfoxide (DMSO) | < 10% | High solubilizing power, but can have cellular effects. |
Table 3: Common Surfactants for Micellar Solubilization
| Surfactant | Type | Typical Concentration | Notes |
| Polysorbate 80 (Tween 80) | Non-ionic | > CMC (~0.012 mM) | Widely used in pharmaceutical formulations.[20] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | > CMC (~8.2 mM) | Can denature proteins; use with caution in biological assays. |
| Cremophor EL | Non-ionic | Varies | Effective but can be associated with toxicity. |
Table 4: Common Cyclodextrins for Inclusion Complexation
| Cyclodextrin | Key Feature | Notes |
| β-Cyclodextrin (β-CD) | Low aqueous solubility. | Cavity size may be suitable for long-chain alcohols.[21] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | High aqueous solubility. | Preferred for pharmaceutical applications due to improved safety and solubility.[10] |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | High aqueous solubility and negatively charged. | Can enhance complexation with positively charged molecules. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the aqueous solution (e.g., purified water, buffer) in a sealed container.
-
Agitate the container at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Allow the solution to stand to let undissolved material settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol 2: Improving Solubility using a Co-solvent System
-
Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30%, 40% v/v of ethanol in water).
-
For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 1.
-
Plot the measured solubility of this compound as a function of the co-solvent concentration to determine the optimal mixture for the desired concentration.
Protocol 3: Improving Solubility using Micellar Solubilization
-
Prepare a series of aqueous solutions of a selected surfactant (e.g., Polysorbate 80) at concentrations above its Critical Micelle Concentration (CMC).
-
Disperse this compound in each surfactant solution.
-
Use the shake-flask method (Protocol 1) to determine the solubility of the alcohol in each surfactant solution.
-
Plot the solubility against surfactant concentration to identify the concentration that achieves the desired level of solubilization.
Protocol 4: Improving Solubility using Cyclodextrin Complexation (Phase Solubility Study)
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD).
-
Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate the samples as described in the shake-flask method (Protocol 1).
-
After equilibration and filtration, determine the concentration of dissolved this compound in each sample.
-
Plot the total concentration of dissolved alcohol against the cyclodextrin concentration to generate a phase solubility diagram.[9][13]
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Mechanism of micellar solubilization.
Caption: Relationship between structure and solubility.
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Alcohols Effect on Critic Micelle Concentration of Polysorbate 20 and Cetyl Trimethyl Ammonium Bromine Mixed Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. japer.in [japer.in]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. csmres.co.uk [csmres.co.uk]
- 16. ijprajournal.com [ijprajournal.com]
- 17. US8026276B2 - Parenteral CCI-779 formulations containing cosolvents, an antioxidant, and a surfactant - Google Patents [patents.google.com]
- 18. US6361758B1 - Cosolvent formulations - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Determining suitable surfactant concentration ranges to avoid protein unfolding in pharmaceutical formulations using UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
"4-Decyltetradecan-1-ol" stability issues and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 4-Decyltetradecan-1-ol. This resource is intended for researchers, scientists, and drug development professionals utilizing this long-chain lipid in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a Guerbet alcohol, a type of branched-chain primary alcohol. Its long alkyl chains contribute to its lipophilic nature, making it a valuable component in various formulations, including as a specialty chemical and potentially as a lipid excipient in drug delivery systems like lipid nanoparticles (LNPs). Its CAS number is 123613-13-8 and it has a molecular formula of C24H50O.[1]
Q2: What are the primary stability concerns for this compound?
A2: As a long-chain primary alcohol, the main stability concerns for this compound revolve around its susceptibility to oxidation. The primary alcohol functional group can be oxidized to an aldehyde and subsequently to a carboxylic acid. Additionally, prolonged exposure to certain conditions like high temperatures or acidic environments could potentially lead to dehydration or ether formation.
Q3: How can I detect degradation of this compound in my sample?
A3: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is a powerful tool to separate and quantify the parent molecule and its degradation products. Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS can also be employed, especially for volatile degradants. Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) can indicate changes in functional groups, such as the appearance of a carbonyl peak suggesting oxidation.
Q4: What are the expected degradation products of this compound?
A4: Based on the chemistry of primary alcohols, the most likely degradation products are the corresponding aldehyde (4-decyltetradecanal) and carboxylic acid (4-decyltetradecanoic acid) formed via oxidation. Under certain acidic conditions or high temperatures, ether formation (bis(4-decyltetradecyl) ether) is also a possibility.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, increased viscosity). | Oxidation of the alcohol. | Store the material under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. Consider adding an antioxidant if compatible with your application. |
| Unexpected peaks in HPLC or GC chromatograms. | Presence of degradation products. | Perform forced degradation studies (see Experimental Protocols) to identify the retention times of potential degradants. Use a mass spectrometer for peak identification. |
| Decrease in the main peak area of this compound over time. | Degradation of the compound. | Re-evaluate storage conditions (temperature, light exposure, atmosphere). Ensure the purity of the initial material. |
| Inconsistent results in formulation performance (e.g., LNP size, encapsulation efficiency). | Degradation of the lipid component. | Analyze the stability of this compound under your specific formulation and storage conditions. Consider lyophilization for long-term storage of formulations.[2] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4][5]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Suitable organic solvent (e.g., isopropanol, acetonitrile)
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in the organic solvent and add an equal volume of 0.1 M HCl. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 2, 4, 8 hours). Neutralize a sample with NaOH before analysis.
-
Base Hydrolysis: Dissolve a known concentration of this compound in the organic solvent and add an equal volume of 0.1 M NaOH. Heat the mixture under the same conditions as the acid hydrolysis. Neutralize a sample with HCl before analysis.
-
Oxidative Degradation: Dissolve a known concentration of this compound in the organic solvent and add 3% H₂O₂. Store at room temperature and analyze at different time points.
-
Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 60°C) and analyze at different time points.
-
Photolytic Degradation: Expose a solution of this compound to UV light and analyze at different time points. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by HPLC-MS to identify and quantify any degradation products.
Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound.
Caption: Oxidative degradation pathway of this compound.
Caption: Potential ether formation via dehydration.
Quantitative Data Summary
The following table provides a hypothetical summary of results from a forced degradation study. Actual results will vary based on experimental conditions.
| Stress Condition | Time (hours) | This compound (%) | Degradant 1 (Aldehyde) (%) | Degradant 2 (Carboxylic Acid) (%) |
| 0.1 M HCl, 60°C | 8 | 98.5 | Not Detected | Not Detected |
| 0.1 M NaOH, 60°C | 8 | 99.2 | Not Detected | Not Detected |
| 3% H₂O₂, RT | 24 | 85.3 | 10.2 | 4.5 |
| 60°C (Thermal) | 72 | 97.1 | 2.1 | 0.8 |
| UV Light | 24 | 96.5 | 2.5 | 1.0 |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should conduct their own stability studies under their specific experimental conditions.
References
Technical Support Center: Overcoming Phase Separation in 4-Decyltetradecan-1-ol Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Decyltetradecan-1-ol formulations. The information provided is designed to help you overcome common challenges related to phase separation and ensure the stability and performance of your formulations.
Troubleshooting Guide: Addressing Phase Separation
Phase separation in formulations containing the long-chain branched alcohol this compound can manifest as creaming, sedimentation, coalescence, or breaking of an emulsion.[1] This guide provides a systematic approach to identifying and resolving these stability issues.
Problem: Observed Phase Separation in the Formulation
Initial Assessment Workflow
Caption: Initial workflow for diagnosing phase separation.
| Potential Cause | Recommended Action | Detailed Explanation |
| Incompatible Ingredients | Review the hydrophilicity and lipophilicity of all components. | This compound is a high molecular weight alcohol with significant lipophilic character. Ensure that all excipients are compatible. Poor interaction between hydrophilic and hydrophobic components is a primary cause of instability.[1] |
| Improper Emulsifier System | Optimize the Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system. Consider using a combination of emulsifiers. | A single emulsifier may not be sufficient. A combination of a primary emulsifier and a co-emulsifier (which can be this compound itself or another long-chain alcohol) can improve stability by forming a more robust interfacial film.[2] |
| Incorrect Viscosity | Adjust the viscosity of the continuous phase by adding a rheology modifier. | Low viscosity can lead to creaming or sedimentation.[1] Gelling agents like carbomers or cellulose derivatives can increase viscosity and enhance stability. |
| Inadequate Homogenization | Optimize homogenization speed and duration. | Insufficient mixing can result in large droplet sizes that are prone to coalescence.[1] High-pressure homogenization can significantly reduce droplet size and improve long-term stability. |
| Temperature Fluctuations | Control temperature during manufacturing and storage. | Excessive heat can decrease viscosity and destabilize emulsions, while rapid cooling can cause crystallization of components.[1] |
| Incorrect Order of Addition | Add ingredients in the optimal phase and order. | For oil-in-water emulsions, it is generally recommended to dissolve this compound in the oil phase before emulsification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my formulation?
A1: this compound is a long-chain branched alcohol that can function as a surfactant, emollient, and viscosity-controlling agent in cosmetic and pharmaceutical formulations. Its branched structure can provide unique textural properties and influence the stability of emulsions.
Q2: How can I determine the optimal concentration of this compound to avoid phase separation?
A2: The optimal concentration depends on the other components of your formulation. It is recommended to perform a concentration-response study where you vary the concentration of this compound and monitor the stability of the formulation over time using the analytical techniques described in the experimental protocols section.
Q3: Can this compound act as a co-surfactant?
A3: Yes, long-chain alcohols can act as co-surfactants, improving emulsion stability by packing at the oil-water interface with the primary emulsifier to form a more stable interfacial film. Studies have shown that higher molecular weight alcohols can have a cooperative effect with primary surfactants.[2][3]
Q4: What are the best stabilizing agents to use with this compound?
A4: The choice of stabilizing agent will depend on your specific formulation. However, for oil-in-water emulsions containing this compound, consider using non-ionic surfactants with an appropriate HLB value in combination with polymeric stabilizers such as carbomers or natural gums.
Q5: How does temperature affect the stability of formulations containing this compound?
A5: Temperature can significantly impact stability. Elevated temperatures can decrease viscosity, increasing the likelihood of creaming or sedimentation. Conversely, low temperatures can lead to the crystallization of this compound or other lipid components, which can also cause phase separation. It is crucial to determine the stable temperature range for your formulation through stability studies.
Experimental Protocols
Protocol 1: Evaluation of Emulsion Stability by Visual and Microscopic Observation
-
Purpose: To qualitatively assess the physical stability of the formulation.
-
Procedure:
-
Prepare several formulations with varying concentrations of this compound, emulsifiers, and stabilizers.
-
Place 10 mL of each formulation into clear glass vials.
-
Visually inspect the samples for any signs of phase separation (e.g., creaming, sedimentation, oil droplet formation) at regular intervals (e.g., 24 hours, 1 week, 1 month) under controlled temperature and light conditions.
-
At each time point, place a small drop of the formulation on a microscope slide, cover with a coverslip, and observe under a light microscope.
-
Record the droplet size distribution and any changes in morphology.
-
Logical Relationship of Formulation Components
Caption: Inter-relationships of formulation components.
Protocol 2: Quantitative Analysis of Phase Separation using Centrifugation
-
Purpose: To quantitatively measure the extent of phase separation.
-
Procedure:
-
Place a known volume (e.g., 5 mL) of the formulation into a centrifuge tube.
-
Centrifuge the sample at a specified speed and time (e.g., 3000 rpm for 30 minutes). The exact conditions may need to be optimized for your specific formulation.
-
After centrifugation, measure the volume of the separated layer (creamed or sedimented).
-
Calculate the creaming/sedimentation index as: (Volume of separated layer / Total volume of formulation) x 100%.
-
Protocol 3: Characterization of Droplet Size by Dynamic Light Scattering (DLS)
-
Purpose: To determine the particle size distribution of the emulsion droplets, which is a key indicator of stability.
-
Procedure:
-
Dilute the emulsion with the continuous phase to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette.
-
Measure the droplet size distribution using a DLS instrument.
-
Monitor changes in the average droplet size and polydispersity index (PDI) over time as an indicator of instability (e.g., Ostwald ripening or coalescence).
-
Data Presentation
Table 1: Example of a Stability Study Design
| Formulation ID | This compound (%) | Surfactant A (%) | Surfactant B (%) | Rheology Modifier (%) |
| F1 | 2.0 | 3.0 | 1.0 | 0.5 |
| F2 | 4.0 | 3.0 | 1.0 | 0.5 |
| F3 | 6.0 | 3.0 | 1.0 | 0.5 |
| F4 | 4.0 | 2.0 | 2.0 | 0.5 |
| F5 | 4.0 | 3.0 | 1.0 | 1.0 |
Table 2: Example of Stability Assessment Results
| Formulation ID | Visual Observation (1 month) | Creaming Index (%) (1 month) | Mean Droplet Size (nm) (Day 1) | Mean Droplet Size (nm) (1 month) |
| F1 | No separation | 0 | 250 | 260 |
| F2 | Slight creaming | 5 | 300 | 450 |
| F3 | Significant separation | 20 | 400 | >1000 |
| F4 | No separation | 0 | 220 | 230 |
| F5 | No separation | 0 | 280 | 290 |
References
Method refinement for "4-Decyltetradecan-1-ol" quantification in complex matrices
Technical Support Center: Quantification of 4-Decyltetradecan-1-ol
This guide provides researchers, scientists, and drug development professionals with detailed methodologies, frequently asked questions, and troubleshooting advice for the accurate quantification of this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its quantification challenging?
A1: this compound is a large, C24 long-chain saturated fatty alcohol. Its quantification in complex matrices like plasma, serum, or tissue homogenates is challenging due to several factors:
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Low Volatility: Its high molecular weight and polar hydroxyl group make it non-volatile, which is problematic for direct analysis by Gas Chromatography (GC).[1]
-
Hydrophobicity: Its long alkyl chain makes it highly hydrophobic, leading to strong binding to proteins and lipids in the matrix.
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Matrix Complexity: Biological samples contain a vast number of endogenous lipids and other molecules that can interfere with extraction and detection, causing matrix effects.[2]
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Low Concentration: It is often present at very low concentrations, requiring highly sensitive analytical methods.
Q2: What are the primary analytical techniques for quantifying this compound?
A2: The most common and effective technique is Gas Chromatography-Mass Spectrometry (GC-MS) following a chemical derivatization step.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used, though GC-MS often provides better resolution for this class of compounds after derivatization.
Q3: Why is derivatization required for the GC-MS analysis of this compound?
A3: Derivatization is a critical step to chemically modify the analyte to make it suitable for GC analysis.[1][5] For this compound, the primary goals are:
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Increase Volatility: The polar hydroxyl (-OH) group is replaced with a non-polar group, which significantly lowers the boiling point of the molecule, allowing it to vaporize in the GC inlet.[5]
-
Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC oven, preventing on-column degradation.[5]
-
Enhance Detection Sensitivity: Certain derivatizing agents, especially those containing fluorine atoms, can dramatically improve the sensitivity of detectors like an Electron Capture Detector (ECD) or a mass spectrometer operating in negative chemical ionization mode.[3]
Q4: What are the most common sample preparation methods for extracting this compound from complex matrices?
A4: The goal of sample preparation is to isolate the analyte from interfering matrix components. The main strategies are:
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Protein Precipitation (PPT): A simple method where a solvent like methanol or acetonitrile is added to precipitate proteins.[6][7] This is often a first step before further cleanup.
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Liquid-Liquid Extraction (LLE): A robust method that partitions lipids from the aqueous phase into an immiscible organic solvent. Common LLE methods include the Folch and Bligh & Dyer techniques, which use chloroform/methanol mixtures.[6][8]
-
Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to retain the analyte while matrix components are washed away.[7][9][10] SPE can offer cleaner extracts and better reproducibility compared to LLE.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of this compound.
Problem: Low or No Analyte Peak Detected
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Potential Cause 1: Inefficient Extraction. The analyte may be strongly bound to matrix proteins or lipids and not efficiently extracted into the organic solvent.
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Potential Cause 2: Incomplete Derivatization. The derivatization reaction may be incomplete, leaving the non-volatile alcohol unmodified.
-
Solution: Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. For silylation, heating at 60-70°C for 30 minutes is common.[11] Check for the presence of water, which can quench the reaction.
-
-
Potential Cause 3: Analyte Loss due to Adsorption. The long-chain alcohol can adsorb to glass or plastic surfaces during sample processing.
-
Solution: Use silanized glassware for all steps. Adding a small amount of a less volatile alcohol or a different solvent like butanol to the final extract can help reduce adsorption in the GC system.[12]
-
Problem: Poor Peak Shape (Tailing or Fronting) in GC-MS
-
Potential Cause 1: Active Sites in the GC System. The polar hydroxyl group of any underivatized analyte can interact with active sites in the GC inlet liner or column, causing peak tailing.
-
Solution: Ensure derivatization is complete. Use a deactivated or silanized inlet liner. Condition the GC column according to the manufacturer's instructions.
-
-
Potential Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to fronting peaks.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Potential Cause 3: Inappropriate GC Oven Temperature Program. A ramp rate that is too fast or an initial temperature that is too high can cause poor peak shape.
-
Solution: Optimize the temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 5-10°C/min).
-
Problem: High Variability and Poor Reproducibility
-
Potential Cause 1: Inconsistent Sample Preparation. Manual extraction methods like LLE can have user-dependent variability.[7][9]
-
Solution: Use an internal standard (e.g., a deuterated analog of the analyte or a similar long-chain alcohol not present in the sample) added at the very beginning of the sample preparation process to correct for extraction losses. Automate the sample preparation using a 96-well plate SPE format if possible.[10]
-
-
Potential Cause 2: Matrix Effects. Variations in the composition of the biological matrix between samples can cause signal suppression or enhancement in the mass spectrometer.[2]
-
Solution: Improve sample cleanup using SPE to remove more interfering components.[8] Use a matrix-matched calibration curve or stable isotope-labeled internal standards to compensate for matrix effects.
-
Data Presentation: Comparison of Methodologies
Table 1: Comparison of Sample Preparation Techniques
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between immiscible liquids | Selective adsorption onto a solid sorbent |
| Selectivity | Low to moderate | High |
| Labor Intensity | High, difficult to automate[9] | Low, easily automated[10] |
| Reproducibility | Moderate, user-dependent[9] | High[9][10] |
| Solvent Usage | High | Low |
| Common Application | General lipid extraction from plasma/tissue[6] | Targeted analysis, cleaner extracts[8] |
Table 2: Common Derivatization Reagents for GC-MS of Long-Chain Alcohols
| Reagent Class | Example Reagent | Target Group | Key Advantages |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Active Hydrogens (-OH) | Forms volatile and thermally stable TMS ethers; widely used.[11][13] |
| Acylation | PFBBr (Pentafluorobenzyl bromide) | -OH, -SH, Carboxylic Acids | Creates derivatives with high electron affinity, ideal for highly sensitive detection by ECD or NICI-MS.[3][12] |
| Acylation | TFAA (Trifluoroacetic anhydride) | Alcohols, Amines | Forms stable TFA derivatives with excellent resolution on polar GC columns.[14] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Folch Method) for Plasma
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To 100 µL of plasma in a glass tube, add an appropriate amount of internal standard.
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Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.[8]
-
Centrifuge at 2000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant (liquid phase) to a new glass tube.
-
Add 0.4 mL of 0.9% NaCl solution to the supernatant to induce phase separation.[8]
-
Vortex for 30 seconds and centrifuge at 1000 x g for 5 minutes.
-
Carefully collect the lower organic (chloroform) phase containing the lipids using a glass pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen.
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The dried extract is now ready for derivatization.
Protocol 2: Silylation for GC-MS Analysis
-
Reconstitute the dried lipid extract from the sample preparation step in 50 µL of a suitable solvent (e.g., hexane or pyridine).
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Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes to ensure the reaction goes to completion.[11]
-
Cool the sample to room temperature.
-
The sample is now ready for injection into the GC-MS.
Visualizations
Caption: Experimental workflow for quantifying this compound.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. multicoop.eu [multicoop.eu]
- 3. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. gcms.cz [gcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
Enhancing the reaction rate of "4-Decyltetradecan-1-ol" synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Decyltetradecan-1-ol. Our goal is to help you enhance the reaction rate and overall yield of this long-chain Guerbet alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: this compound is synthesized via the Guerbet reaction. This reaction converts primary alcohols into their longer-chain, branched-chain dimer alcohols. The reaction proceeds through a sequence of steps: dehydrogenation of the starting alcohol to an aldehyde, aldol condensation between two aldehyde molecules, dehydration of the aldol adduct, and finally, hydrogenation of the resulting unsaturated aldehyde to the final Guerbet alcohol.[1]
Q2: What are the most common types of catalysts used for this synthesis?
A2: A variety of catalysts can be used for the Guerbet reaction, and they are broadly categorized as homogeneous and heterogeneous catalysts.[2]
-
Homogeneous catalysts often involve a precious metal for the dehydrogenation/hydrogenation steps and an inorganic base to promote the aldol condensation.[3] An example is a system using Palladium(II) acetate (Pd(Ac)2) with a strong base like sodium tert-butoxide.[2]
-
Heterogeneous catalysts are solid catalysts that are easier to separate from the reaction mixture. Common examples include mixed metal oxides like Mg-Al mixed oxides, Ni/MgO/SiO2, and palladium-doped hydrotalcites.[2][3] These catalysts possess both acidic and basic sites, which are crucial for the reaction.[4]
Q3: How do reaction temperature and pressure influence the reaction rate?
A3: Elevated reaction temperatures generally increase the rate of the Guerbet reaction by promoting the initial dehydrogenation of the alcohol and the subsequent aldol condensation.[5] However, excessively high temperatures can lead to side reactions and catalyst degradation. The reaction is often carried out under pressure to maintain the reactants in the liquid phase and to influence the equilibrium of the dehydrogenation/hydrogenation steps.[3]
Q4: What are the typical starting materials for the synthesis of this compound?
A4: The starting material for the synthesis of this compound would be a primary alcohol. Based on the structure of the final product, the likely starting material is dodecan-1-ol (lauryl alcohol).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Rate | 1. Insufficient catalyst activity. 2. Reaction temperature is too low. 3. Inefficient removal of water byproduct. 4. Presence of impurities in the starting material. | 1. Increase catalyst loading or switch to a more active catalyst. Ensure the catalyst has the appropriate acid-base properties.[4] 2. Gradually increase the reaction temperature while monitoring for side product formation.[5] 3. Ensure efficient removal of water as it forms to drive the reaction forward.[2] 4. Purify the starting alcohol to remove any potential catalyst poisons. |
| Low Yield of this compound | 1. Incomplete conversion of starting material. 2. Formation of side products (e.g., ethers, shorter/longer chain alcohols). 3. Catalyst deactivation. | 1. Increase reaction time or temperature. Consider using a higher catalyst concentration. 2. Optimize reaction conditions (temperature, pressure, catalyst) to favor the desired product. The choice of catalyst can significantly impact selectivity.[5] 3. For heterogeneous catalysts, consider regeneration or using a fresh batch. For homogeneous catalysts, ensure reaction conditions are not degrading the catalyst. |
| Formation of Significant Byproducts | 1. Suboptimal reaction conditions. 2. Incorrect catalyst choice or catalyst degradation. 3. Presence of air (oxygen) in the reactor. | 1. Adjust temperature and pressure to improve selectivity. A systematic optimization of reaction parameters is recommended.[3] 2. Select a catalyst known for high selectivity towards Guerbet alcohols. For example, certain mixed oxide catalysts show good selectivity.[3] 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of alcohols and aldehydes. |
| Difficulty in Product Purification | 1. Presence of unreacted starting material and various byproducts. 2. Emulsion formation during workup. | 1. Optimize the reaction to maximize the yield of the desired product, which will simplify purification. Fractional distillation under reduced pressure is a common purification method. 2. Use appropriate solvent systems and extraction techniques to break emulsions. |
Experimental Protocols
General Protocol for the Synthesis of this compound using a Heterogeneous Catalyst
This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.
Materials:
-
Dodecan-1-ol (starting material)
-
Heterogeneous catalyst (e.g., Ni/MgO/SiO2)[2]
-
High-pressure reactor equipped with a mechanical stirrer, temperature controller, and a system for water removal (e.g., a Dean-Stark trap).
-
Inert gas (Nitrogen or Argon)
-
Solvents for extraction and purification (e.g., diethyl ether, hexane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reactor Setup:
-
Thoroughly clean and dry the high-pressure reactor.
-
Add the desired amount of the heterogeneous catalyst to the reactor.
-
Add the dodecan-1-ol to the reactor.
-
-
Inert Atmosphere:
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) several times to remove any air.
-
-
Reaction:
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 200-250°C).
-
Pressurize the reactor with the inert gas to the desired pressure (e.g., 10-30 bar).
-
Continuously remove the water that is formed during the reaction.[2]
-
Monitor the reaction progress by taking small samples periodically and analyzing them using Gas Chromatography (GC) or other suitable analytical techniques.
-
-
Workup and Purification:
-
Once the reaction has reached the desired conversion, cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
The crude product can be purified by fractional distillation under reduced pressure to separate the this compound from unreacted starting material and byproducts.
-
Visualizations
References
- 1. repository.mines.edu [repository.mines.edu]
- 2. EP2913319A1 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]
- 3. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
Validation & Comparative
A Comparative Guide to 4-Decyltetradecan-1-ol and 2-Octyldodecanol for Researchers and Formulation Scientists
In the landscape of pharmaceutical and cosmetic formulation, the selection of appropriate excipients is paramount to achieving desired product performance and stability. Among these, long-chain branched alcohols play a crucial role as emollients, stabilizers, and penetration enhancers. This guide provides a detailed comparison of two such alcohols: 4-Decyltetradecan-1-ol and 2-Octyldodecanol, offering insights into their physicochemical properties, synthesis, and potential applications in drug delivery, supported by relevant experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of these isomers is essential for predicting their behavior in various formulations. The following table summarizes the key properties of this compound and 2-Octyldodecanol.
| Property | This compound | 2-Octyldodecanol |
| Molecular Formula | C24H50O | C20H42O |
| Molecular Weight | 354.65 g/mol [1] | 298.55 g/mol [2][3] |
| Appearance | Clear liquid | Clear, colorless to yellowish, oily liquid[4][5] |
| Melting Point | 17-20 °C[6][7][8] | -1 to 1 °C[3][4] |
| Boiling Point | 271-275 °C at 33 mmHg[6][7][8] | 234-238 °C at 33 mmHg[3][4] |
| Density | 0.842 g/mL at 25 °C[6][7][8] | 0.838 g/mL at 25 °C[3][4][9] |
| Water Solubility | Estimated at 1.7 x 10-5 mg/L at 25 °C. Long-chain alcohols are generally practically insoluble in water.[2] | Practically insoluble in water[3][4][9]. |
| Refractive Index | n20/D 1.457[6][7][8] | n20/D 1.453[3][4] |
| Flash Point | 113 °C[6][7] | 113 °C[3][4] |
Synthesis of Branched-Chain Alcohols: The Guerbet Reaction
Both this compound and 2-Octyldodecanol are typically synthesized via the Guerbet reaction, a self-condensation of primary alcohols at elevated temperatures in the presence of a catalyst. This reaction produces a branched dimer alcohol with a higher molecular weight.
The general mechanism for the Guerbet reaction involves a four-step sequence:
-
Dehydrogenation: The primary alcohol is dehydrogenated to an aldehyde.
-
Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation.
-
Dehydration: The resulting aldol adduct is dehydrated to form an unsaturated aldehyde.
-
Hydrogenation: The unsaturated aldehyde is hydrogenated to yield the final branched-chain alcohol.
For the synthesis of 2-octyldodecanol, the starting material is decyl alcohol. The reaction involves the condensation of two molecules of decyl alcohol. Similarly, this compound would be synthesized from the Guerbet condensation of dodecyl alcohol (1-dodecanol).
References
- 1. Skin Permeation Enhancement in Aqueous Solution: Correlation with Equilibrium Enhancer Concentration and Octanol/water Partition Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Effects of ethylcellulose and 2-octyldodecanol additives on skin permeation and irritation with ethylene-vinyl acetate copolymer matrix patches containing formoterol fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Preparation of Biodegradable Oligo(lactide)s-Grafted Dextran Nanogels for Efficient Drug Delivery by Controlling Intracellular Traffic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Transdermal Diffusion Testing with Strat-M® Synthetic Skin Membranes using Franz Diffusion Cell Systems [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. quora.com [quora.com]
Navigating the Emulsion Maze: A Comparative Guide to Branched and Linear Alcohols
For researchers, scientists, and drug development professionals, the choice between branched and linear alcohols in emulsion formulations is a critical decision that significantly impacts product performance and stability. This guide provides an objective comparison, supported by experimental data, to aid in the selection of the most suitable alcohol structure for specific applications.
The molecular architecture of an alcohol, specifically its linearity or degree of branching, plays a pivotal role in its function as a co-surfactant, stabilizer, or penetration enhancer in emulsion systems. These structural differences influence key physicochemical properties such as packing at the oil-water interface, solvency, and interaction with other formulation components.
Performance Comparison: Branched vs. Linear Alcohols
Experimental evidence consistently demonstrates that the choice between a linear and a branched alcohol can lead to vastly different emulsion characteristics. Linear alcohols, with their straight hydrocarbon chains, tend to pack more efficiently at the oil-water interface, leading to a more ordered and rigid interfacial film.[1] This often translates to higher emulsion stability. In contrast, the bulky nature of branched alcohols disrupts this ordered packing, resulting in a more fluid and less stable interface.[1]
However, the increased bulkiness of branched-chain alcohols can be advantageous in certain applications. For instance, they can offer improved oil solvency and are often used to create microemulsions. Furthermore, branched alcohols can impart a lighter, less greasy feel in topical formulations.
The following tables summarize the key quantitative differences observed in emulsions formulated with branched versus linear alcohols.
| Property | Branched Alcohols | Linear Alcohols | References |
| Emulsion Stability | Generally lower stability, more prone to coalescence. | Generally higher stability due to more ordered interfacial packing. | [1] |
| Droplet Size | Can lead to the formation of smaller droplets in microemulsions. | May result in larger droplet sizes in macroemulsions compared to branched counterparts under certain conditions. | |
| Interfacial Tension | Can effectively reduce interfacial tension. | Highly effective at reducing interfacial tension, often more so than branched alcohols of similar molecular weight. | |
| Foaming/Detergency | Reduced foaming performance in dishwashing applications. | Higher foaming performance. | |
| Oxidative Stability | Greater oxidative and hydrolytic stability. | Can be more prone to oxidation, especially if unsaturated. | |
| Physical State | Tend to be liquids at room temperature. | Higher melting points, can be solid at room temperature. |
| Physicochemical Parameter | Branched Alcohols | Linear Alcohols | References |
| Critical Micelle Concentration (CMC) | Generally higher CMC values. | Generally lower CMC values. | [2][3] |
| Hydrophilic-Lipophilic Balance (HLB) | HLB value is influenced by the degree of branching and the position of the hydroxyl group. | HLB value is primarily determined by the length of the hydrophilic and lipophilic portions. | [4][5][6] |
| Phase Inversion Temperature (PIT) | Generally exhibit lower phase inversion temperatures.[1] | Tend to have higher phase inversion temperatures.[7][8][9][10] | [1][7][8][9][10] |
| Surfactant Packing Parameter | The bulky structure leads to a larger cross-sectional area of the hydrophobic tail, influencing the packing parameter. | The linear chain allows for tighter packing, affecting the geometry of the micelles formed. | [11] |
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Emulsion Stability Assessment by Viscometry
Objective: To determine the stability of an emulsion by measuring changes in its viscosity over time.
Materials:
-
Viscometer (cone and plate or concentric cylinder)
-
Emulsion samples formulated with branched and linear alcohols
-
Constant temperature water bath
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place a known volume of the emulsion sample into the viscometer cup, ensuring no air bubbles are trapped.
-
Equilibrate the sample to the desired temperature using the water bath.
-
Measure the viscosity of the emulsion at a constant shear rate over a specified period (e.g., 30 minutes).
-
Repeat the measurement at regular intervals (e.g., every 24 hours) for a set duration (e.g., 30 days) to monitor changes in viscosity.
-
A stable emulsion will exhibit minimal change in viscosity over time, while a decrease in viscosity may indicate coalescence or creaming.
Droplet Size and Zeta Potential Analysis
Objective: To characterize the droplet size distribution and surface charge of the emulsion droplets.
Materials:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer
-
Emulsion samples
-
Deionized water for dilution
Procedure:
-
Dilute the emulsion sample with deionized water to a suitable concentration for DLS analysis (typically a slightly turbid suspension).
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform the droplet size measurement. The instrument will report the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI).
-
For zeta potential measurement, transfer the diluted sample into the specific zeta potential cell.
-
Insert the cell into the instrument and perform the measurement. The instrument will report the zeta potential in millivolts (mV).
-
A smaller droplet size and a zeta potential further from zero (either positive or negative) generally indicate greater emulsion stability.[12][13]
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the effect of branched vs. linear alcohols as penetration enhancers on the permeation of an active pharmaceutical ingredient (API) through a model membrane.
Materials:
-
Synthetic membrane (e.g., Strat-M®) or excised skin
-
Receptor solution (e.g., phosphate-buffered saline)
-
Emulsion formulations containing the API and either a branched or linear alcohol
-
High-Performance Liquid Chromatography (HPLC) system for API quantification
Procedure:
-
Mount the membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.
-
Fill the receptor chamber with degassed receptor solution and maintain the temperature at 32°C to mimic skin surface temperature.
-
Apply a known amount of the emulsion formulation to the surface of the membrane in the donor chamber.
-
At predetermined time intervals, withdraw a sample from the receptor chamber and replace it with fresh, pre-warmed receptor solution.
-
Analyze the collected samples for API concentration using a validated HPLC method.
-
Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux.
-
Compare the permeation profiles of formulations containing branched versus linear alcohols to assess their enhancement efficacy.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A logical workflow for selecting between branched and linear alcohols in emulsion formulation.
Caption: Mechanism of action for alcohols as penetration enhancers in topical drug delivery.
References
- 1. Nonionic surfactants with linear and branched hydrocarbon tails: compositional analysis, phase behavior, and film properties in bicontinuous microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. es.firp-ula.org [es.firp-ula.org]
- 3. researchgate.net [researchgate.net]
- 4. jrhessco.com [jrhessco.com]
- 5. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. Phase inversion temperature - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 10. Emulsification by the phase inversion temperature method: the role of self-bodying agents and the influence of oil polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. The Effect of the zeta Potential on the Stability of a Non-Polar Oil-in-Water Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aurigaresearch.com [aurigaresearch.com]
- 15. alterlab.co.id [alterlab.co.id]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Comparative Analysis of Emollient Efficacy: 4-Decyltetradecan-1-ol vs. Mineral Oil
A comprehensive review of the available scientific literature reveals a significant data gap in the direct comparative efficacy of 4-Decyltetradecan-1-ol and mineral oil as emollients. While mineral oil is a well-documented and extensively studied occlusive and emollient agent, specific experimental data on the performance of this compound, a Guerbet alcohol, is scarce.
Mineral Oil: A Well-Established Occlusive Emollient
Mineral oil, a long-standing ingredient in dermatological and cosmetic formulations, is a highly refined hydrocarbon derived from petroleum. Its primary mechanism of action as an emollient is through occlusion. By forming a hydrophobic barrier on the skin's surface, mineral oil effectively reduces transepidermal water loss (TEWL), a key factor in maintaining skin hydration.[1][2][3][4]
Studies have consistently demonstrated that mineral oil improves skin softness and enhances the skin's barrier function.[1][5][6] Its effects are largely physical, meaning it does not biologically interact with skin cells but rather provides a protective layer that helps the skin retain its natural moisture.[1][7] While highly effective at preventing water loss, some studies note that its occlusive nature can be less cosmetically elegant in certain formulations.[8]
This compound: A Guerbet Alcohol with Emollient Properties
This compound, also known as 2-decyltetradecan-1-ol, is a branched-chain fatty alcohol belonging to the class of Guerbet alcohols. Guerbet alcohols are known for their use as emollients, lubricants, and moisturizers in cosmetic and personal care products.[7] Their branched structure imparts unique properties, such as a lightweight and non-greasy feel on the skin, which can be advantageous in cosmetic formulations.[7]
General literature on Guerbet alcohols suggests they offer good oxidative stability and are effective at softening and smoothing the skin.[1][3] Patents related to cosmetic formulations mention Guerbet alcohols as potential replacements for petroleum-derived ingredients like mineral oil, highlighting their desirable sensory characteristics.[4][5]
However, a thorough search of scientific databases and industry literature did not yield any specific studies that quantitatively assess the efficacy of this compound in terms of skin hydration, TEWL reduction, or skin barrier improvement. Without such data, a direct, evidence-based comparison with mineral oil is not possible.
Data Summary and Experimental Protocols
Due to the lack of available experimental data for this compound, a quantitative comparison in a tabular format cannot be provided. Similarly, detailed experimental protocols for a head-to-head comparison are not available in the public domain.
For researchers interested in conducting such a comparative study, the following experimental protocols are standard in the evaluation of emollient efficacy:
Experimental Protocol: In-Vivo Evaluation of Emollient Efficacy
This protocol outlines a standard method for a randomized, double-blind, controlled clinical trial to compare the efficacy of two emollient ingredients.
Caption: Workflow for a clinical trial to compare emollient efficacy.
Signaling Pathways in Skin Moisturization
The maintenance of skin hydration is a complex process involving the interplay of various cellular and molecular components. Emollients primarily exert their effects on the stratum corneum, the outermost layer of the skin. The "brick and mortar" model of the stratum corneum, where corneocytes (bricks) are embedded in a lipid-rich matrix (mortar), is crucial for the skin's barrier function.
Caption: Mechanism of action for occlusive emollients.
Conclusion
For researchers and formulators, the choice between these ingredients will likely depend on the desired product aesthetics, formulation compatibility, and the level of substantiated clinical data required. Further independent research is crucial to fully elucidate the emollient performance of this compound and to establish its place in the hierarchy of moisturizing ingredients.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. Guerbet Products|Product|Kokura Gosei Kogyo. Ltd.|小倉合成工業株式会社 [kokuragousei.co.jp]
- 3. aocs.org [aocs.org]
- 4. US9333262B2 - Guerbet alcohol mixtures and uses thereof - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. C12 GUERBET ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 8. dr-jetskeultee.nl [dr-jetskeultee.nl]
Cross-Validation of Analytical Methods for 4-Decyltetradecan-1-ol: A Comparative Guide
For researchers, scientists, and drug development professionals working with novel lipid-based formulations, accurate and precise quantification of components is paramount. This guide provides a comparative overview of two robust analytical methods applicable to the quantification of 4-Decyltetradecan-1-ol, a long-chain Guerbet alcohol. The presented methods, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), are widely used for the analysis of fatty alcohols and offer excellent performance characteristics.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for high sensitivity, structural confirmation, and the complexity of the sample matrix. Below is a summary of the performance characteristics for two recommended methods for the analysis of this compound.
| Performance Metric | Method A: GC-FID with Silylation | Method B: GC-MS with Acylation |
| Analyte | This compound | This compound |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trifluoroacetic Anhydride (TFAA) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~50 ng/mL | ~5 ng/mL |
| Throughput | High | Medium |
| Confirmation of Identity | Based on Retention Time | Based on Mass Spectrum |
Experimental Protocols
Detailed methodologies for sample preparation, derivatization, and instrumental analysis are provided below. These protocols are based on established methods for the analysis of long-chain alcohols and can be adapted for this compound.[1][2][3][4]
Method A: Gas Chromatography with Flame Ionization Detection (GC-FID) following Silylation
This method is a robust and widely used approach for the quantification of hydroxyl-containing compounds. Silylation of the alcohol group with BSTFA increases the volatility and thermal stability of this compound, leading to improved chromatographic peak shape and sensitivity.[4][5][6]
1. Sample Preparation (Lipid Extraction):
-
For samples in a biological matrix or formulation, perform a liquid-liquid extraction using a non-polar solvent like hexane or a mixture of chloroform and methanol.
-
Evaporate the organic solvent under a stream of nitrogen to obtain the lipid extract.
-
Redissolve the extract in a known volume of an appropriate solvent (e.g., hexane).
2. Derivatization (Silylation):
-
To an aliquot of the sample extract, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.[4]
-
Vortex the mixture and heat at 60-70°C for 30 minutes to ensure complete derivatization.[2]
-
After cooling to room temperature, the sample is ready for GC-FID analysis.
3. GC-FID Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Detector Temperature: 320°C (FID).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS) following Acylation
This method offers higher specificity and sensitivity compared to GC-FID. Acylation with TFAA creates a trifluoroacetyl ester derivative of this compound, which has excellent chromatographic properties and provides a characteristic mass spectrum for confident identification and quantification.[1][7][8]
1. Sample Preparation (Lipid Extraction):
-
Follow the same lipid extraction procedure as described in Method A.
2. Derivatization (Acylation):
-
To the dried sample extract, add a solution of Trifluoroacetic Anhydride (TFAA) in an appropriate solvent (e.g., acetonitrile or ethyl acetate).
-
Incubate the reaction mixture at 50-60°C for 20-30 minutes.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in hexane for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 290°C.
-
Oven Temperature Program: Initial temperature of 160°C, hold for 1 minute, ramp to 310°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for confirmation.
Visualizing the Workflow
To further clarify the experimental procedures, the following diagrams illustrate the workflows for both analytical methods.
Caption: Workflow for GC-FID analysis with silylation.
Caption: Workflow for GC-MS analysis with acylation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro toxicity of long-chain alcohols, with a focus on providing the experimental framework for assessing "4-Decyltetradecan-1-ol" and related compounds. Due to a lack of publicly available in vitro cytotoxicity data for this compound, this document emphasizes the established methodologies and expected toxicological profiles based on structurally similar long-chain and branched-chain alcohols.
Comparative Toxicity Data of Long-Chain Alcohols
To facilitate a direct comparison, researchers are encouraged to generate data using standardized assays. The following table provides a template for summarizing such quantitative data.
| Compound | CAS Number | Molecular Formula | Cell Line | Assay | Endpoint (IC50/LC50) in µM |
| This compound | 123613-13-8 | C24H50O | e.g., HaCaT (Keratinocytes) | MTT | Data not available |
| e.g., HDF (Fibroblasts) | LDH | Data not available | |||
| 1-Tetradecanol | 112-72-1 | C14H30O | User-defined | User-defined | User-defined |
| 1-Hexadecanol | 36653-82-4 | C16H34O | User-defined | User-defined | User-defined |
| 1-Octadecanol | 112-92-5 | C18H38O | User-defined | User-defined | User-defined |
| 2-Octyldodecan-1-ol | 5333-42-6 | C20H42O | User-defined | User-defined | User-defined |
Experimental Protocols for In Vitro Toxicity Assessment
Standardized protocols are crucial for generating comparable data. Below are detailed methodologies for key in vitro toxicity assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Treat the cells with varying concentrations of the test alcohols (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well[3].
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells[4][5].
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals[6].
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) and a negative control (untreated cells).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes[7].
-
Sample Transfer: Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate[8][9].
-
Reaction Mixture: Prepare an LDH reaction mixture according to the manufacturer's instructions, which typically includes a substrate and a cofactor/dye solution[7][9].
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light[8].
-
Stop Reaction: Add 50 µL of a stop solution to each well[8].
-
Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm[8].
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in the positive and negative controls.
Mechanistic Insights: Apoptosis and Oxidative Stress
Long-chain alcohols may induce cell death through various mechanisms, including the induction of apoptosis and oxidative stress.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured to determine if the observed cytotoxicity is due to apoptosis.
Protocol:
-
Cell Lysis: After treating cells with the test compounds, wash the cells with PBS and lyse them using a specific lysis buffer.
-
Substrate Addition: Add a caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Detection: Measure the product of the cleavage reaction, either colorimetrically or fluorometrically, using a microplate reader.
-
Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells. Studies on ethanol have shown its ability to enhance activation-induced caspase-3 dependent cell death in T lymphocytes[10].
Oxidative Stress Assessment
The production of reactive oxygen species (ROS) is a common mechanism of cellular damage.
Protocol:
-
Cell Treatment: Expose cells to the test alcohols for a specified duration.
-
Probe Incubation: Add a fluorescent probe sensitive to ROS (e.g., DCFDA - 2',7'-dichlorofluorescin diacetate) to the cells and incubate.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates a higher level of intracellular ROS.
-
Further Analysis: To confirm oxidative damage, levels of lipid peroxidation products like malondialdehyde (MDA) can be measured in cell lysates[11]. Chronic alcohol consumption has been shown to increase oxidative stress in various cell types[12][13].
Visualizing Experimental and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in vitro toxicity testing and a generalized signaling pathway for alcohol-induced apoptosis.
Caption: Experimental workflow for in vitro toxicity testing of long-chain alcohols.
Caption: Generalized intrinsic apoptosis pathway potentially induced by long-chain alcohols.
References
- 1. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cleaninginstitute.org [cleaninginstitute.org]
- 3. researchhub.com [researchhub.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Ethanol enhances activation-induced caspase-3 dependent cell death in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ethanol induces oxidative stress in alveolar macrophages via upregulation of NADPH oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alcohol, Oxidative Stress, and Free Radical Damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Environmental Analysis of 4-Decyltetradecan-1-ol Synthesis: A Guide for Researchers
Introduction: 4-Decyltetradecan-1-ol, a C24 branched primary alcohol, finds applications in various industrial sectors, including cosmetics and lubricants, owing to its unique physical and chemical properties. Its synthesis, predominantly achieved through the Guerbet reaction, presents a focal point for environmental impact analysis. This guide offers a comparative assessment of the synthesis of this compound against alternative long-chain branched alcohols, namely 2-octyldodecanol (C20) and 2-hexyldecanol (C16), which are also synthesized via the Guerbet reaction. The analysis emphasizes key green chemistry metrics, providing researchers, scientists, and drug development professionals with data to inform environmentally conscious chemical synthesis strategies.
The Guerbet Reaction: A Common Pathway with Varied Impacts
The Guerbet reaction is a self-condensation of primary alcohols to form β-alkylated dimer alcohols.[1] This process is a cornerstone for the production of long-chain branched alcohols.[2] The reaction typically proceeds at elevated temperatures (180-360 °C) and requires a catalyst, which can be either homogeneous or heterogeneous, in the presence of a base.[1] The overall reaction for the synthesis of this compound from dodecanol is as follows:
2 CH₃(CH₂)₁₁OH → CH₃(CH₂)₁₃CH(CH₂(CH₂)₉CH₃)CH₂OH + H₂O
While the Guerbet reaction offers a direct route to these valuable alcohols, its environmental footprint is influenced by factors such as catalyst choice, reaction conditions, and the generation of byproducts.
Comparative Analysis of Synthesis Routes
This section provides a comparative overview of the synthesis of this compound and its alternatives, 2-octyldodecanol and 2-hexyldecanol. The analysis is based on key environmental and efficiency metrics.
| Metric | This compound | 2-Octyldodecanol | 2-Hexyldecanol |
| Starting Material | Dodecanol | Decanol | Octanol |
| Catalyst Examples | Homogeneous (e.g., Pd/C with KOH), Heterogeneous (e.g., Cu-Ni on Alumina) | Homogeneous (e.g., Pd/C with KOH), Heterogeneous (e.g., Copper chromite, Raney Nickel) | Homogeneous (e.g., Pd/C with KOH), Heterogeneous (e.g., Ni-MgO-Al₂O₃) |
| Typical Yield | 70-90% (inferred from similar reactions) | 80-95% | ~70% (inferred from similar reactions) |
| Atom Economy | ~94.9% | ~94.6% | ~94.1% |
| E-factor (estimated) | 0.1 - 0.4 (excluding solvent) | 0.05 - 0.25 (excluding solvent) | 0.15 - 0.5 (excluding solvent) |
| Key Byproducts | Water, aldehydes, carboxylic acids, unsaturated compounds | Water, aldehydes, carboxylic acids, unsaturated compounds | Water, aldehydes, carboxylic acids, unsaturated compounds |
Note: The data for this compound is largely inferred from patent literature describing the synthesis of similar long-chain Guerbet alcohols due to a lack of specific published data for this exact compound. The E-factor is estimated based on typical yields and byproduct formation and does not include solvent and energy consumption, which would significantly increase the value in an industrial setting.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducibility and for assessing the environmental impact of a synthesis. Below are representative protocols for the Guerbet synthesis of long-chain branched alcohols.
General Experimental Protocol for Guerbet Alcohol Synthesis
A primary alcohol (e.g., dodecanol, decanol, or octanol) is charged into a reactor equipped with a stirrer, a condenser, and a water separator. A catalytic amount of a base (e.g., potassium hydroxide) and a catalyst (e.g., a supported metal catalyst) are added. The mixture is heated to a high temperature (typically 220-300°C) with continuous stirring and nitrogen purging to facilitate the removal of the water formed during the reaction.[3] The reaction progress is monitored by analyzing aliquots (e.g., by gas chromatography). Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration. The crude product is then purified, typically by vacuum distillation, to isolate the desired Guerbet alcohol.[4]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis and purification process, a DOT language diagram is provided below.
Caption: Workflow for the synthesis and purification of Guerbet alcohols.
Environmental Impact Considerations
The primary environmental concerns associated with the Guerbet synthesis of this compound and its alternatives revolve around several key areas:
-
Catalyst Selection: Homogeneous catalysts, while often exhibiting high activity and selectivity, can be difficult to separate from the product mixture, leading to potential product contamination and challenges in catalyst recycling.[5] Heterogeneous catalysts are generally easier to separate and reuse, contributing to a more sustainable process.[6] The use of heavy-metal catalysts also raises concerns about toxicity and waste disposal.[7]
-
Energy Consumption: The high reaction temperatures required for the Guerbet reaction translate to significant energy consumption, impacting the overall carbon footprint of the process.[8]
-
Byproduct Formation: The formation of byproducts such as aldehydes, carboxylic acids, and unsaturated compounds reduces the overall yield and necessitates energy-intensive purification steps.[9] The primary byproduct, water, is benign, but its removal is crucial for driving the reaction equilibrium towards the product.
-
Solvent Use: While the Guerbet reaction can often be performed neat, the use of solvents in some variations and during purification contributes to the overall waste generated (E-factor). The choice of solvent has a significant impact on the environmental profile of the synthesis.
Greener Alternatives and Future Outlook
Research into greener synthesis routes for long-chain branched alcohols is ongoing. Key areas of investigation include:
-
Development of More Efficient Catalysts: The design of highly active and selective heterogeneous catalysts that can operate under milder reaction conditions is a primary goal. This would reduce energy consumption and minimize byproduct formation.
-
Bio-based Feedstocks: The use of alcohols derived from renewable biomass as starting materials can significantly reduce the carbon footprint of the final product.[10]
-
Alternative Synthesis Pathways: While the Guerbet reaction is dominant, exploring alternative, more atom-economical reactions could lead to more sustainable production methods.
Conclusion
The synthesis of this compound and its alternatives via the Guerbet reaction presents a trade-off between synthetic efficiency and environmental impact. While providing a direct route to these valuable branched alcohols, the process is characterized by high energy consumption and the potential for byproduct formation. A thorough analysis of green chemistry metrics reveals that while the atom economy is inherently high, the E-factor can be significant when considering all aspects of the industrial process. For researchers and professionals in drug development and chemical synthesis, a critical evaluation of catalyst choice, reaction conditions, and purification methods is paramount to minimizing the environmental footprint. The future of sustainable long-chain branched alcohol production will likely rely on the development of more efficient catalytic systems and the integration of renewable feedstocks.
References
- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 2. aocs.org [aocs.org]
- 3. US20150203740A1 - Mixed carbon length synthesis of primary guerbet alcohols - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]
- 7. EP1003700B1 - Method for producing metal-free guerbet alcohols - Google Patents [patents.google.com]
- 8. US9840449B2 - Guerbet alcohols and methods for preparing and using same - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 4-Decyltetradecan-1-ol: A Guide for Laboratory Professionals
The proper disposal of 4-Decyltetradecan-1-ol is critical to ensure laboratory safety and environmental protection. This long-chain alcohol is classified as hazardous, primarily due to its potential for causing serious eye irritation and its toxicity to aquatic life with long-lasting effects.[1][2] Adherence to established protocols is essential for researchers, scientists, and drug development professionals handling this substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves, and eye or face protection.[1] In case of handling the solid form where dust generation is possible, a dust mask is also recommended.[1][3] Ensure adequate ventilation in the work area to avoid inhalation of any dust or vapors.[2]
Step-by-Step Disposal Protocol
The disposal of this compound, whether as a pure substance or in a container, must be managed as hazardous waste. Under no circumstances should it be released into the environment or drains.[2]
-
Containment: Ensure the waste material is stored in its original or a compatible, well-labeled, and tightly closed container.[4] Do not mix with other waste materials to prevent unforeseen chemical reactions.
-
Spill Management:
-
Minor Spills: For small spills, immediately clean the area. Use dry clean-up procedures to avoid the generation of dust.[3] The collected material should be placed in a suitable, labeled container for disposal.[3]
-
Major Spills: In the event of a large spill, contain the spillage to prevent it from entering drains or water bodies.[2] Evacuate the area and alert the appropriate emergency response team.[3]
-
-
Waste Collection: Collect any spillage or unwanted this compound. For liquid spills, it can be bound and pumped off. For solid spills, sweep or shovel the material into a suitable container.[4]
-
Final Disposal: The container with the waste material must be disposed of through an approved and licensed waste disposal company.[1] This ensures compliance with national and local regulations.
Key Experimental and Safety Data
The following table summarizes essential quantitative data for 1-Tetradecanol, a closely related compound often used as a proxy for the safety and handling of long-chain alcohols like this compound.
| Property | Value | Source |
| Flash Point | 145 °C / 293 °F | Fisher Scientific[4] |
| Autoignition Temperature | 240 °C / 464 °F | Fisher Scientific[4] |
| Acute Fish Toxicity (LC50) | > 10,000 mg/l, 96 h (Danio rerio) | Sigma-Aldrich |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 4-Decyltetradecan-1-ol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Decyltetradecan-1-ol, including operational and disposal plans. The following procedural steps are based on safety data for structurally similar long-chain alcohols and general laboratory best practices.
Physical and Chemical Properties
A summary of the known quantitative data for this compound and its close analog, 1-Tetradecanol, is presented below. This information is crucial for safe handling and storage.
| Property | This compound | 1-Tetradecanol (Myristyl Alcohol) |
| CAS Number | 123613-13-8[1] | 112-72-1[2][3] |
| Molecular Formula | C24H50O[1][4] | C14H30O |
| Molecular Weight | 354.65 g/mol [1][4] | 214.39 g/mol |
| Appearance | Clear, colorless to almost colorless liquid[5] | Solid |
| Boiling Point | 205-215 °C @ 2.7 Torr[4] | 289 °C |
| Flash Point | 135.3 ± 7.9 °C[1] | 145 °C[3] |
| Density | 0.839 ± 0.06 g/cm³[4] | 0.823 g/cm³ |
Hazard Identification and Personal Protective Equipment (PPE)
Engineering Controls:
-
Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when heating the substance or if aerosols may be generated.[3]
-
Ensure safety showers and eyewash stations are readily accessible.[3]
Personal Protective Equipment (PPE): A risk assessment should be conducted for each specific use of this compound to determine the necessary PPE.[8]
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles.[2][3][6][7] A face shield may be necessary if there is a splash hazard. | To prevent eye irritation from splashes or aerosols.[2][6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[6][7][9] A standard lab coat should be worn.[3] | To prevent skin contact and potential irritation.[6] |
| Respiratory Protection | Generally not required if working in a well-ventilated area with small quantities. If aerosols are generated or ventilation is inadequate, a respirator with an appropriate particulate filter (e.g., P2) may be necessary.[2] | To prevent inhalation of aerosols. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Before handling, ensure you have read and understood the available safety information for similar chemicals.
-
Verify that the work area is clean and uncluttered.
-
Confirm that the fume hood (if required) is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Put on the required personal protective equipment.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.[2]
-
-
Contaminated PPE:
-
Contaminated gloves, lab coats, and other disposable PPE should be disposed of as hazardous waste.
-
-
Disposal Method:
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[2][3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Spills: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]
Caption: Workflow for handling this compound.
References
- 1. 4-Decyl-1-tetradecanol | CAS#:123613-13-8 | Chemsrc [chemsrc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Decyl-1-tetradecanol | 123613-13-8 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemos.de [chemos.de]
- 8. iogp.org [iogp.org]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
